SNNF(N-Me)GA(N-Me)IL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H62N10O12 |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Architecture of SNNF(N-Me)GA(N-Me)IL: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structure of the peptide SNNF(N-Me)GA(N-Me)IL, a rationally designed, non-amyloidogenic, and non-cytotoxic derivative of a core sequence of the human Islet Amyloid Polypeptide (IAPP). This document is intended for researchers, scientists, and drug development professionals engaged in the study of amyloid diseases and peptide therapeutics.
Introduction to this compound
This compound is a synthetic peptide analog of the IAPP fragment SNNFGAIL. IAPP is a 37-residue hormone that can aggregate into amyloid fibrils, a process associated with the pathology of type II diabetes. The native SNNFGAIL sequence is known to be amyloidogenic and cytotoxic. The strategic incorporation of two N-methyl groups into the peptide backbone at specific locations—on the Glycine (G) and Alanine (A) residues—disrupts the hydrogen bonding necessary for the formation of β-sheets, which are the hallmark of amyloid fibrils. This modification renders the peptide non-amyloidogenic and non-cytotoxic, and positions it as a potential inhibitor of IAPP amyloid formation.[1]
Chemical Structure and Properties
The primary structure of this compound consists of the amino acid sequence: Serine - Asparagine - Asparagine - Phenylalanine - N-methyl Glycine - N-methyl Alanine - Isoleucine - Leucine. The key structural feature is the substitution of the amide proton with a methyl group at the peptide bonds preceding Glycine and Alanine.
Structural Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: Linear sequence of this compound.
A more detailed representation of the N-methylated peptide bonds is provided below to highlight the key modification.
Caption: Diagram of an N-methylated peptide bond.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Data Source |
| Amino Acid Sequence | Ser-Asn-Asn-Phe-(N-Me)Gly-(N-Me)Ala-Ile-Leu | [1] |
| Molecular Formula | C42H69N11O11 | Calculated |
| Average Molecular Weight | 916.07 g/mol | Calculated |
| Secondary Structure | Devoid of β-sheet structure | [1] |
| Amyloidogenicity | Non-amyloidogenic | [1] |
| Cytotoxicity | Non-cytotoxic | [1] |
Experimental Protocols
The synthesis and characterization of this compound were conducted as described in the primary literature.[1]
Peptide Synthesis
The peptide was synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The specific protocol for incorporating N-methylated amino acids involves the use of protected N-methylated amino acid building blocks during the automated synthesis cycles.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Peptide Purification and Characterization
Purification: The crude peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization: The purity and identity of the synthesized peptide were confirmed by analytical RP-HPLC and mass spectrometry.
Structural Analysis
Fourier Transform-Infrared Spectroscopy (FT-IR): FT-IR was used to assess the secondary structure of the peptide in the solid state. The absence of a characteristic amide I band for β-sheets confirmed the non-amyloidogenic nature of this compound.[1]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to study the conformation of the peptide in solution and to monitor its interaction with the native amyloidogenic sequences.[1]
Amyloid Formation Assays
Congo Red (CR) Staining: This assay was used to detect the presence of amyloid fibrils. This compound did not show the characteristic apple-green birefringence under polarized light, indicating the absence of amyloid fibrils.[1]
Electron Microscopy (EM): Transmission electron microscopy was utilized to visualize the morphology of the peptide aggregates. No fibrillar structures were observed for this compound.[1]
Cytotoxicity Assay
The effect of the peptide on cell viability was assessed using a standard cell-based assay. This compound was found to be non-cytotoxic.[1]
Mechanism of Action as an Inhibitor
The design of this compound is based on the principle of disrupting the intermolecular hydrogen bonding required for the elongation of β-sheets. By N-methylating two amide bonds on the same side of the putative β-strand, the peptide is unable to self-assemble into amyloid fibrils. However, the unmodified "contact sides" of the peptide can still interact with the native amyloidogenic sequences, thereby inhibiting their aggregation.[1]
Inhibition of Amyloid Formation Pathway:
Caption: Proposed mechanism of amyloid inhibition.
Conclusion
This compound represents a successful application of structure-based design to create a non-amyloidogenic and non-cytotoxic peptide from a highly amyloidogenic precursor. Its ability to inhibit the aggregation of native IAPP sequences highlights the potential of selective N-methylation as a strategy for developing therapeutics against amyloid diseases.[1] Further investigation into the pharmacokinetics and in vivo efficacy of this and similar N-methylated peptides is warranted.
References
An In-depth Technical Guide to the Synthesis and Purification of N-Methylated Peptides: A Case Study on SNNF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of N-methylated peptides, using the hypothetical peptide mimetic SNNF(N-Me)GA(N-Me)IL as a core example. Due to the novelty of this specific sequence, this document draws upon established protocols for solid-phase peptide synthesis (SPPS) of N-methylated peptides and their subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] This guide will detail the experimental protocols, present data in a structured format, and provide visual workflows to aid in the successful synthesis and purification of these complex molecules.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the routine production of peptides.[4][5] The synthesis of N-methylated peptides, however, presents unique challenges, including difficult coupling steps onto the N-methylated amino acid.[1][6] This section outlines a typical Fmoc-based SPPS workflow for the synthesis of this compound.
Experimental Protocol: Fmoc-SPPS of this compound
This protocol is a generalized procedure and may require optimization based on the specific properties of the peptide sequence.
Materials:
-
Fmoc-L-Leu-Wang resin (or other suitable resin for a C-terminal carboxylic acid)
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ile-OH)
-
Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or PyBOP/HOAt[6]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound leucine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence: Ala, Gly, Phe, Asn, Ser.
-
N-Methylated Amino Acid Coupling: The coupling of an amino acid onto an N-methylated residue is often slower.
-
Final Deprotection: After the final amino acid (Ser) is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Synthesis Workflow Diagram
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of SNNF(N-Me)GA(N-Me)IL: A Technical Guide to the Inhibition of Amyloid Aggregation
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for the synthetic peptide SNNF(N-Me)GA(N-Me)IL. Designed for researchers, scientists, and professionals in drug development, this document details the inhibitory action of this N-methylated peptide against the aggregation of the amyloidogenic peptide SNNFGAIL, a key fragment of the human islet amyloid polypeptide (IAPP), also known as amylin.
Introduction: Targeting Amyloid Aggregation in Type 2 Diabetes
This compound is a rationally designed peptide inhibitor. Its sequence is derived from the amyloidogenic core of human IAPP, SNNFGAIL. The parent peptide, SNNFGAIL, has been shown to form cytotoxic amyloid fibrils, a pathological hallmark associated with the loss of pancreatic β-cells in type 2 diabetes. The strategic N-methylation at the Glycine and Isoleucine residues confers upon this compound the ability to act as a potent inhibitor of this amyloid fibrillization process. Unlike its parent peptide, this compound is soluble and does not form amyloid fibrils itself.
Core Mechanism of Action: Capping and Disruption of Amyloid Fibril Elongation
The primary mechanism of action of this compound is the inhibition of amyloid fibril formation of the native SNNFGAIL peptide. This is achieved through a "capping" mechanism. The N-methylated peptide recognizes and binds to the growing ends of the amyloid fibrils formed by the native peptide. However, the presence of the N-methyl groups on the peptide backbone of this compound disrupts the hydrogen bonding network that is essential for the propagation of the β-sheet structure of the amyloid fibril. This effectively terminates the elongation of the fibril, preventing the formation of mature, toxic amyloid plaques.
Molecular dynamics simulations of similar N-methylated peptide inhibitors suggest that they can bind to amyloid protofilaments at multiple sites, including the edges, the exposed faces, and between the layers of the growing fibril. This multi-faceted binding can lead to not only the inhibition of longitudinal growth but also the disruption of lateral assembly and even the disassembly of existing fibrils.
Quantitative Data on Inhibitory Activity
| Parameter | Value | Assay Method | Target Peptide | Reference |
| IC50 (Fibril Elongation) | ~1 µM | Thioflavin T (ThT) Assay | WT-amylin | [1] |
| IC50 (Cytotoxicity) | ~50 µM | MTT Assay | WT-amylin | [1] |
| Inhibition of Aggregation | >85% | Thioflavin T (ThT) Assay | Amylin | [2] |
Key Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the inhibitory mechanism of action of N-methylated amyloid inhibitors like this compound.
Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation
This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of the inhibitor.
Materials:
-
SNNFGAIL peptide
-
This compound inhibitor peptide
-
Thioflavin T (ThT) stock solution (1 mM in dH2O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 450 nm, Emission: 485 nm)
Protocol:
-
Prepare fresh solutions of SNNFGAIL and this compound in PBS.
-
In a 96-well plate, set up reactions containing a final concentration of 25 µM SNNFGAIL and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Add ThT to each well to a final concentration of 25 µM.
-
Seal the plate and incubate at 37°C with continuous shaking (600 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for a period of 24-48 hours.
-
Plot the fluorescence intensity against time to obtain aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to assess inhibition.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of amyloid fibrils and to confirm the inhibitory effect of this compound.
Materials:
-
Aged solutions of SNNFGAIL with and without this compound from the ThT assay.
-
Copper grids (300 mesh, carbon-coated).
-
2% (w/v) Uranyl acetate solution.
-
Filter paper.
-
Transmission Electron Microscope.
Protocol:
-
Apply a 5 µL aliquot of the aged peptide solution onto a copper grid and allow it to adsorb for 60 seconds.
-
Wick away the excess sample using filter paper.
-
Wash the grid with 10 µL of deionized water and wick away the excess.
-
Stain the grid with 5 µL of 1% uranyl acetate for 30 seconds and wick away the excess stain.
-
Allow the grid to air-dry completely.
-
Examine the grid under a Transmission Electron Microscope operating at an appropriate voltage (e.g., 300 kV).
-
Capture images to observe the presence, absence, and morphology of amyloid fibrils.
MTT Assay for Cell Viability and Cytotoxicity
This assay assesses the ability of this compound to rescue cells from the cytotoxic effects of SNNFGAIL aggregates.
Materials:
-
Pancreatic β-cell line (e.g., MIN6).
-
SNNFGAIL and this compound peptides.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Cell culture medium.
-
Solubilization buffer (e.g., 20% SDS in 50% DMF).
-
96-well cell culture plate.
-
Microplate reader (absorbance at 570 nm).
Protocol:
-
Seed pancreatic β-cells in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.
-
Treat the cells with pre-aggregated SNNFGAIL (e.g., 10 µM) in the presence or absence of varying concentrations of this compound for 24 hours.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations of Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of amyloid inhibition by this compound.
Figure 2: Workflow for the Thioflavin T (ThT) assay.
Figure 3: Workflow for the MTT cytotoxicity assay.
References
Discovery and history of SNNF(N-Me)GA(N-Me)IL
An in-depth technical guide on the discovery and history of the specific peptide SNNF(N-Me)GA(N-Me)IL cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a peptide with this exact sequence. This suggests that "this compound" may be a novel or internally designated compound that has not yet been described in published research.
However, it is possible to provide a broader technical overview of N-methylated peptides, which is the class of compounds to which this compound belongs. This guide will be valuable for researchers, scientists, and drug development professionals interested in the core principles and applications of this important class of therapeutic peptides.
A Technical Guide to N-Methylated Peptides
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drugs.[1] This modification significantly improves stability, bioavailability, and receptor binding affinity.[1]
The Challenge of Peptide Therapeutics
Peptides offer high specificity and potency as drug candidates but are often limited by poor pharmacokinetic properties, such as a short in-vivo half-life and lack of oral availability.[2] N-methylation is a key strategy to overcome these limitations.[2][3]
Advantages of N-Methylation
The introduction of N-methyl groups can lead to several beneficial changes in a peptide's properties:
-
Enhanced Metabolic Stability: N-methylation protects the peptide backbone from enzymatic degradation, leading to a longer plasma half-life.[4]
-
Improved Membrane Permeability: The increased lipophilicity and altered conformational flexibility due to N-methylation can enhance a peptide's ability to cross cell membranes.[5]
-
Increased Oral Bioavailability: By improving metabolic stability and permeability, N-methylation can lead to significantly increased oral bioavailability. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated 10% oral bioavailability.[2][3]
-
Modulation of Receptor Binding and Selectivity: N-methylation can influence the peptide's conformation, which in turn can affect its binding affinity and selectivity for different receptor subtypes.[1][2] For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist increased its selectivity for different integrin subtypes.[2]
Experimental Protocols in N-Methylated Peptide Research
The development of N-methylated peptides involves specialized synthetic and analytical techniques.
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides has been a significant area of research, with advancements aimed at simplifying the process.
-
Solid-Phase Peptide Synthesis (SPPS): Modern methods have been developed for the rapid and inexpensive synthesis of N-methylated peptides on a solid support.[2] A three-step procedure for N-methylation is often integrated into the standard SPPS strategy.[5] Optimized methods have drastically reduced the time required for the N-methylation procedure.[5]
-
Solution-Phase Synthesis: Simplified methods for the synthesis of N-methylated amino acids in solution have also been established, using mild conditions that are compatible with a wide range of protecting groups.[2]
Experimental Workflow for Characterization
A typical workflow for the discovery and characterization of a novel N-methylated peptide would involve several key stages.
Caption: A generalized experimental workflow for the development of N-methylated peptides.
Quantitative Data for N-Methylated Peptides
While specific data for this compound is unavailable, the following table presents hypothetical comparative data for a generic parent peptide and its N-methylated analog to illustrate the typical improvements observed.
| Parameter | Parent Peptide | N-Methylated Analog | Fold Improvement |
| Receptor Binding Affinity (Ki, nM) | 50 | 15 | 3.3x |
| In Vitro Metabolic Half-life (t½, min) | 10 | 180 | 18x |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.0 | 10x |
| Oral Bioavailability (%) | <1 | 15 | >15x |
Signaling Pathways
The specific signaling pathway modulated by this compound is unknown. However, N-methylated peptides are often designed to target G-protein coupled receptors (GPCRs) or other cell surface receptors. The binding of the peptide to its receptor would typically initiate an intracellular signaling cascade.
Caption: A generic GPCR signaling pathway often targeted by therapeutic peptides.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
SNNF(N-Me)GA(N-Me)IL literature review and key papers
An In-depth Technical Guide on the Physicochemical Properties of SNNF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNNF(N-Me)GA(N-Me)IL is a doubly N-methylated peptide, identified as a derivative of an amyloidogenic and cytotoxic fragment of Islet Amyloid Polypeptide (IAPP). IAPP, also known as amylin, is a 37-residue peptide hormone co-secreted with insulin by pancreatic β-cells. The aggregation of IAPP into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The sequence SNNFGAIL corresponds to residues 23-30 of human IAPP, a region known to be critical for its amyloidogenic properties.
N-methylation, the substitution of a backbone amide proton with a methyl group, is a strategic modification in peptide chemistry. It is known to enhance metabolic stability by reducing susceptibility to proteolytic degradation, improve membrane permeability, and modulate the conformational landscape of peptides, thereby affecting their aggregation propensity and biological activity. Understanding the physicochemical properties of this compound is therefore crucial for elucidating its potential role as a modulator of IAPP aggregation and for any therapeutic development.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound based on its amino acid composition.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₄₅H₇₄N₁₂O₁₁ |
| Molecular Weight | 975.15 g/mol |
| Amino Acid Sequence | Ser-Asn-Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu |
| Isoelectric Point (pI) | Approximately 5.5 - 6.0 (The peptide is neutral, with no acidic or basic side chains. The terminal charges will dictate the pI, which is typically in the slightly acidic to neutral range for such peptides.) |
| Solubility | Expected to have low solubility in aqueous buffers at neutral pH due to its high hydrophobicity and neutral charge. Solubilization may require organic co-solvents like DMSO or DMF, or the use of acidic or basic conditions. |
| Lipophilicity (LogP) | Predicted to be high due to the presence of multiple hydrophobic residues (Phe, Ala, Ile, Leu) and the increased hydrophobicity conferred by N-methylation. This suggests good potential for membrane interaction and permeability. |
| Stability | N-methylation at two positions is expected to significantly increase resistance to enzymatic degradation by proteases compared to the parent peptide, leading to a longer half-life in biological fluids. |
| Aggregation Propensity | The effect of N-methylation on aggregation is complex. It can disrupt the hydrogen bonding network required for β-sheet formation, potentially inhibiting fibrillization. However, it can also stabilize specific conformations that may favor the formation of soluble oligomers, which are often the most cytotoxic species. |
Experimental Protocols
Detailed methodologies for characterizing the physicochemical properties of this compound are provided below.
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing peptides like this compound. The introduction of N-methylated amino acids presents a challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.
-
Protocol:
-
Resin: Rink Amide resin is suitable for synthesizing a C-terminally amidated peptide.
-
Amino Acid Derivatives: Commercially available Fmoc-protected N-methylated amino acids (Fmoc-(N-Me)Gly-OH and Fmoc-(N-Me)Ile-OH) are used.
-
Coupling: Standard coupling reagents like HBTU/HOBt or HATU can be used. For the coupling step onto the N-methylated residue, a stronger coupling agent like PyAOP or PyBOP may be necessary, and double coupling (repeating the coupling step) is recommended to ensure high efficiency[1]. Microwave-assisted SPPS can also enhance coupling efficiency.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
A systematic approach is required to determine the optimal solvent for this compound.
-
Protocol:
-
Initial Screening: Attempt to dissolve a small, known amount of the lyophilized peptide (e.g., 1 mg) in 1 mL of deionized water. Vortex and sonicate if necessary[2].
-
pH Adjustment: If insoluble in water, and given its neutral character, altering the pH is unlikely to significantly improve solubility.
-
Organic Co-solvents: If the peptide remains insoluble, test solubility in organic solvents. Start with a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide, then slowly add the aqueous buffer of choice to the desired final concentration, vortexing continuously[3]. Be mindful that high concentrations of organic solvents can affect biological assays.
-
Quantification: Solubility can be quantified by preparing a saturated solution, centrifuging to pellet insoluble material, and measuring the concentration of the peptide in the supernatant using UV-Vis spectroscopy (at ~280 nm due to the Phenylalanine residue) or by RP-HPLC with a standard curve.
-
Solubility Testing Workflow
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating the lipophilicity of peptides. The retention time on a nonpolar stationary phase is correlated with the peptide's hydrophobicity.
-
Protocol:
-
System: An HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of an aqueous solvent (A: 0.1% TFA in water) and an organic solvent (B: 0.1% TFA in acetonitrile).
-
Procedure: The peptide is injected and eluted with a linear gradient of solvent B. The retention time is recorded.
-
Data Analysis: The retention time of this compound can be compared with a set of standard compounds with known LogP values to establish a correlation and estimate its LogP. Longer retention times indicate higher lipophilicity[4][5].
-
The stability of the peptide can be assessed in various biological media, such as human serum or plasma, or in cell culture media.
-
Protocol:
-
Incubation: Dissolve the peptide in the chosen biological medium (e.g., 80% human plasma) to a final concentration of ~100 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent, such as a cold organic solvent mixture (e.g., acetonitrile with 1% formic acid). Centrifuge to pellet the precipitated proteins[6][7].
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the peptide.
-
Peptide Stability Assay Workflow
Potential Signaling Pathway Involvement
As a fragment of IAPP, this compound, particularly if it forms soluble oligomers, could induce cytotoxicity through mechanisms similar to those reported for other amyloidogenic peptides. A plausible pathway involves membrane disruption and the induction of cellular stress, leading to apoptosis.
-
Membrane Interaction and Pore Formation: The high lipophilicity of the peptide suggests it can readily interact with and insert into the cell membrane. Oligomeric forms of amyloid peptides are known to form pore-like structures, leading to unregulated ion flux (e.g., Ca²⁺ influx), which disrupts cellular homeostasis.
-
Oxidative Stress: The influx of Ca²⁺ can lead to mitochondrial dysfunction, resulting in the overproduction of reactive oxygen species (ROS). This creates a state of oxidative stress.
-
Apoptosis Induction: Elevated ROS and intracellular Ca²⁺ levels can activate pro-apoptotic signaling cascades. This includes the activation of caspases, such as caspase-3, which are key executioners of apoptosis, leading to cell death.
Proposed Cytotoxic Signaling Pathway
Conclusion
This compound is a synthetically accessible peptide with physicochemical properties that are predictable based on its structure. Its high lipophilicity and enhanced stability due to N-methylation make it an interesting candidate for studies on IAPP aggregation and cytotoxicity. The experimental protocols outlined in this guide provide a robust framework for its empirical characterization. Further investigation into its aggregation kinetics and interaction with cellular models is warranted to fully understand its biological significance and therapeutic potential.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Modeling of SNNF(N-Me)GA(N-Me)IL Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico modeling of the peptide SNNF(N-Me)GA(N-Me)IL. This peptide is a doubly N-methylated derivative of the amyloidogenic and cytotoxic fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. Given the critical role of IAPP aggregation in the pathophysiology of type 2 diabetes, understanding the impact of modifications such as N-methylation on its behavior is of significant therapeutic interest.[1][2][3] This document outlines a systematic computational approach to predict the structural and interactive properties of this compound, leveraging known information about its parent peptide, IAPP.
Background and Rationale
Human IAPP is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells, playing a role in glucose homeostasis.[3] However, its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death.[1][3] The cytotoxicity of IAPP is primarily associated with prefibrillar oligomeric species that can disrupt cell membranes.[1][4][5] The sequence SNNFGAILSS, corresponding to residues 20-29 of IAPP, is a critical amyloidogenic region.[6][7]
N-methylation is a chemical modification that can alter a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[8][9][10] The introduction of N-methyl groups on the glycine and alanine residues within the SNNFGAIL fragment likely modulates its aggregation propensity and interactions with biological targets. In silico modeling provides a powerful and cost-effective approach to investigate these effects at a molecular level.
Proposed In Silico Modeling Workflow
The following workflow outlines a comprehensive computational strategy to characterize the interactions of this compound.
Caption: Proposed workflow for in silico modeling of this compound.
Detailed Methodologies
-
Peptide Structure Generation:
-
The 3D structure of this compound will be built using peptide building tools (e.g., Avogadro, PyMOL).
-
N-methylation will be introduced at the amide nitrogen of the Glycine (G) and Alanine (A) residues.
-
Initial conformational searches may be performed using tools like CONFLEX to identify low-energy starting structures.
-
-
Target Selection and Preparation:
-
Self-Aggregation Studies: A system containing multiple this compound peptides in a simulation box with explicit solvent will be prepared to study aggregation propensity. This can be compared against the unmodified SNNFGAIL fragment.
-
Membrane Interaction: A model cell membrane, such as a POPC/POPS bilayer, will be constructed to simulate the pancreatic β-cell membrane environment. The peptide will be placed near the membrane surface.
-
Receptor Interaction: Based on IAPP's known interactions, the amylin receptor (a complex of the calcitonin receptor and a receptor activity-modifying protein - RAMP) can be used as a target.[11] A homology model may be necessary if a crystal structure is unavailable.
-
-
Force Field Selection:
-
A crucial step for N-methylated peptides is the choice of an appropriate force field. Standard force fields like AMBER or CHARMM may require specialized parameters for the N-methylated residues to accurately model their conformational preferences, particularly the cis/trans isomerization of the peptide bond.[8][9]
-
-
Objective: To predict the binding mode of this compound with its potential targets.
-
Protocol:
-
Prepare the receptor (e.g., amylin receptor) by adding hydrogens, assigning charges, and defining the binding site.
-
Prepare the peptide ligand (this compound) by assigning charges.
-
Perform flexible peptide-protein docking using software like AutoDock, HADDOCK, or Rosetta FlexPepDock.
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Rank the clusters based on their predicted binding energy and select representative poses for further analysis.
-
-
Objective: To study the dynamic behavior, conformational stability, and interactions of the peptide in a simulated physiological environment.
-
Protocol:
-
System Setup: Place the peptide (or peptide-target complex from docking) in a simulation box of appropriate size and shape. Solvate the system with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a series of energy minimization steps to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the peptide/protein backbone. This is followed by a short, unrestrained equilibration phase.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns or longer) to observe the desired molecular events.
-
Trajectory Analysis: Analyze the saved trajectory for structural stability, conformational changes, and intermolecular interactions.
-
Data Presentation and Analysis
The results from MD simulations can be summarized in structured tables for clear comparison.
Table 1: Illustrative Binding Free Energy Calculations (kcal/mol)
| Complex | MM/PBSA | MM/GBSA | van der Waals | Electrostatic |
| SNNFGAIL - SNNFGAIL Dimer | -35.2 | -38.9 | -45.1 | 5.3 |
| This compound - this compound Dimer | -28.7 | -31.5 | -39.8 | 7.1 |
| This compound - Amylin Receptor | -55.4 | -60.1 | -72.3 | -15.8 |
Table 2: Illustrative Structural Analysis from MD Simulations
| System | Avg. RMSD (Å) | Avg. RMSF (Å) per residue | Avg. β-sheet content (%) | Avg. Hydrogen Bonds (Peptide-Target) |
| SNNFGAIL (in water) | 2.5 | (data for each residue) | 45% | N/A |
| This compound (in water) | 3.1 | (data for each residue) | 25% | N/A |
| This compound (membrane-bound) | 1.8 | (data for each residue) | 15% (α-helix increases) | 5.2 |
Potential Signaling Pathways and Interactions
Based on the known biology of IAPP, this compound could potentially modulate several signaling pathways, either by inhibiting IAPP aggregation or by directly interacting with its cellular partners.
The primary mechanism of IAPP-induced toxicity involves the formation of oligomers that disrupt cell membranes, leading to ion dysregulation, ER stress, and ultimately apoptosis.[1][12] The N-methylated peptide could interfere with this process.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Islet Amyloid Polypeptide: Structure, Function, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of islet amyloid polypeptide: from physical chemistry to cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of islet amyloid polypeptide toxicity is membrane disruption by intermediate-sized toxic amyloid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Islet amyloid polypeptide toxicity and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of a penta- and hexapeptide of islet amyloid polypeptide (IAPP) with amyloidogenic and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Potential Therapeutic Applications of SNNF(N-Me)GA(N-Me)IL
Disclaimer: The peptide SNNF(N-Me)GA(N-Me)IL is not documented in publicly available scientific literature. This guide is a prospective analysis based on the constituent amino acids, the nature of N-methylation, and established principles of peptide-based drug discovery. The data, protocols, and pathways presented herein are hypothetical and for illustrative purposes.
Introduction
Peptide therapeutics represent a rapidly growing class of drugs, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. Chemical modifications, such as N-methylation, are a key strategy to overcome these limitations. This technical guide explores the potential therapeutic applications of the novel N-methylated peptide, this compound, by examining its structural features and inferring possible biological activities.
The strategic placement of N-methylated glycine and isoleucine residues in this compound suggests a design aimed at enhancing its pharmacokinetic profile and receptor affinity. N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, a modification known to confer several advantageous properties.[1][2][3][4] This modification can significantly improve stability, bioavailability, and receptor binding affinity.[1]
Core Rationale for N-Methylation
N-methylation offers a powerful tool to fine-tune the pharmacological properties of therapeutic peptides. The core benefits of this modification include:
-
Enhanced Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby slowing down enzymatic degradation and extending the in-vivo half-life of the peptide.[2]
-
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may facilitate passage across cellular membranes and improve oral bioavailability.[3][4]
-
Conformational Rigidity: By restricting the rotation around the peptide bond, N-methylation can lock the peptide into a more defined and bioactive conformation, leading to higher receptor affinity and selectivity.[2][4]
-
Reduced Immunogenicity: As a modification of the peptide backbone, N-methylation may help in reducing the potential for the peptide to be recognized by the immune system, thereby lowering the risk of an adverse immune response.
These advantages make N-methylated peptides highly attractive candidates for drug development.[1][2][3][4]
Hypothetical Therapeutic Applications
Given the lack of specific data for this compound, we propose two potential therapeutic areas where a peptide with its characteristics could be investigated, based on the general activities of bioactive peptides.
Oncology: A Potent and Selective Anticancer Agent
Many bioactive peptides have demonstrated anticancer properties through various mechanisms. This compound could be designed to selectively target cancer cells and disrupt their growth and proliferation.
Proposed Mechanism of Action:
The peptide could function as a selective antagonist for a growth factor receptor that is overexpressed on the surface of cancer cells. By binding to the receptor, it could block the downstream signaling pathways that promote cell proliferation and survival. The N-methylation would be critical for ensuring the peptide's stability in the tumor microenvironment and for maintaining a conformation that allows for high-affinity binding to the target receptor.
Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
Caption: Proposed mechanism of this compound in cancer.
Neurodegenerative Disease: A Neuroprotective Peptide
Peptides derived from growth factors have been explored as potential treatments for neurodegenerative diseases like Alzheimer's. This compound could be designed to mimic the neuroprotective effects of endogenous growth factors.
Proposed Mechanism of Action:
The peptide could act as an agonist for a neurotrophic receptor, promoting neuronal survival and plasticity. The N-methylation would be crucial for enhancing the peptide's ability to cross the blood-brain barrier and for increasing its stability in the central nervous system.
Hypothetical Signaling Pathway: Activation of a Neuroprotective Cascade
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
General Framework for Characterizing a Novel Peptide in Cell Culture
An extensive search for the peptide "SNNF(N-Me)GA(N-Me)IL" in publicly available scientific literature and databases did not yield any specific information regarding its experimental protocols for cell culture, its mechanism of action, or any associated quantitative data. This suggests that "this compound" may be a novel, proprietary, or internal research compound not yet described in published literature.
Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams for this particular peptide.
General cell culture techniques and signaling pathway analysis methods are well-established and can be adapted for a novel peptide once its biological activity is characterized. Below is a generalized framework and collection of standard protocols that would typically be employed to characterize a novel peptide like "this compound".
The characterization of a new peptide involves a tiered approach, starting with broad assessments of its effects on cell health and viability, followed by more focused investigations into its specific molecular targets and signaling pathways.
Application Notes: General Considerations for Peptide Handling and Cell Culture
Peptide Reconstitution and Storage: Novel peptides are typically lyophilized and should be stored at -20°C or -80°C. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the manufacturer) to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Line Selection: The choice of cell line is critical and should be based on the hypothesized biological function of the peptide. For example, if the peptide is predicted to have immunomodulatory effects, immune cell lines (e.g., Jurkat, THP-1) would be appropriate. If anti-cancer activity is being investigated, a panel of cancer cell lines from different tissues should be used.
Preliminary Cytotoxicity and Viability Assays: Before investigating the specific effects of the peptide, it is essential to determine its impact on cell viability over a range of concentrations. This helps to identify a non-toxic working concentration range for subsequent experiments.
Experimental Protocols
Protocol 1: Determination of Peptide Cytotoxicity using MTT Assay
This protocol is for assessing the effect of a novel peptide on cell viability.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel Peptide "this compound" stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide in complete medium. Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Table 1: Example Data Layout for MTT Assay Results
| Peptide Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.15 | 92% |
| 50 | 0.80 | 64% |
| 100 | 0.40 | 32% |
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to determine if the peptide induces apoptosis (programmed cell death).
Materials:
-
Selected cell line
-
6-well cell culture plates
-
Novel Peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the peptide at various concentrations (determined from the cytotoxicity assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Table 2: Example Data Layout for Apoptosis Assay
| Peptide Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 95 | 2 | 2 | 1 |
| 10 | 85 | 10 | 3 | 2 |
| 50 | 60 | 25 | 10 | 5 |
| 100 | 30 | 40 | 25 | 5 |
Signaling Pathway and Workflow Diagrams
Without specific information on "this compound," the following diagrams represent generic workflows and hypothetical signaling pathways that could be investigated.
Caption: General experimental workflow for characterizing a novel peptide.
Caption: A hypothetical cell signaling pathway initiated by a novel peptide.
Application Notes and Protocols: SNNF(N-Me)GA(N-Me)IL in Animal Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNNF(N-Me)GA(N-Me)IL is a novel synthetic peptide currently under investigation for its potential therapeutic applications in inflammatory and autoimmune diseases. Its unique N-methylated amino acid structure is designed to enhance stability and bioavailability. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its use in relevant animal models of disease. The information presented herein is intended to guide researchers in the preclinical evaluation of this compound.
Hypothesized Mechanism of Action
This compound is hypothesized to act as a potent and selective antagonist of the Interleukin-17 (IL-17) receptor. IL-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. By blocking the binding of IL-17 to its receptor, this compound is expected to inhibit downstream signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and subsequent amelioration of disease symptoms.
Hypothesized IL-17 Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
The following protocols describe the use of this compound in two standard animal models of autoimmune disease: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
-
Acclimatize for at least one week before the experiment.
2. Reagents and Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
3. Experimental Procedure:
a. Immunization (Day 0):
- Prepare an emulsion of 2 mg/mL bovine type II collagen in CFA (1:1 ratio).
- Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
b. Booster Immunization (Day 21):
- Prepare an emulsion of 2 mg/mL bovine type II collagen in IFA (1:1 ratio).
- Anesthetize mice and inject 100 µL of the emulsion intradermally at a site near the initial injection.
c. Treatment:
- Prepare this compound solution in sterile PBS.
- Begin treatment on day 21, after the booster immunization.
- Administer this compound or vehicle (PBS) daily via intraperitoneal (IP) injection.
- Suggested dose groups:
- Vehicle control (PBS)
- This compound (1 mg/kg)
- This compound (5 mg/kg)
- This compound (10 mg/kg)
d. Clinical Assessment:
- Monitor mice daily for signs of arthritis starting from day 21.
- Score each paw based on a scale of 0-4 for erythema and swelling:
- 0 = No evidence of inflammation
- 1 = Subtle inflammation (redness and swelling in one digit)
- 2 = Mild inflammation (redness and swelling in more than one digit)
- 3 = Moderate inflammation (redness and swelling of the entire paw)
- 4 = Severe inflammation (ankylosis and joint deformity)
- The maximum clinical score per mouse is 16.
- Record body weight daily.
e. Endpoint Analysis (Day 42):
- Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis (IL-17, TNF-α).
- Dissect hind paws and fix in 10% neutral buffered formalin for histological analysis (H&E staining for inflammation, synovitis, and bone erosion).
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
-
Acclimatize for at least one week before the experiment.
2. Reagents and Materials:
-
MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
3. Experimental Procedure:
a. Immunization (Day 0):
- Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.
- Anesthetize mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.
- Administer pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2.
b. Treatment:
- Prepare this compound solution in sterile PBS.
- Begin treatment on day 3 post-immunization.
- Administer this compound or vehicle (PBS) daily via IP injection.
- Suggested dose groups:
- Vehicle control (PBS)
- This compound (1 mg/kg)
- This compound (5 mg/kg)
- This compound (10 mg/kg)
c. Clinical Assessment:
- Monitor mice daily for clinical signs of EAE starting from day 7.
- Score mice based on a scale of 0-5:
- 0 = No clinical signs
- 1 = Limp tail
- 2 = Hind limb weakness
- 3 = Partial hind limb paralysis
- 4 = Complete hind limb paralysis
- 5 = Moribund
- Record body weight daily.
d. Endpoint Analysis (Day 21 or at peak of disease):
- Euthanize mice and collect blood for serum cytokine analysis.
- Perfuse with PBS and collect spinal cords and brains for histological analysis (H&E for inflammation, Luxol fast blue for demyelination).
Data Presentation
The following tables present hypothetical data from studies using this compound in the CIA and EAE models.
Table 1: Hypothetical Efficacy of this compound in the Mouse CIA Model
| Treatment Group (n=10) | Mean Clinical Score (Day 42) | Paw Swelling (mm, change from baseline) | Serum IL-17 (pg/mL) | Serum TNF-α (pg/mL) | Histological Score (0-3) |
| Vehicle (PBS) | 10.2 ± 1.5 | 1.8 ± 0.3 | 150.5 ± 25.2 | 85.3 ± 12.1 | 2.5 ± 0.4 |
| This compound (1 mg/kg) | 7.8 ± 1.2 | 1.3 ± 0.2 | 110.2 ± 18.5 | 65.7 ± 10.5 | 1.8 ± 0.3 |
| This compound (5 mg/kg) | 4.5 ± 0.8 | 0.8 ± 0.1 | 65.4 ± 10.9 | 40.1 ± 8.2 | 1.1 ± 0.2 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 0.4 ± 0.1 | 30.8 ± 7.3 | 22.6 ± 5.4 | 0.6 ± 0.1 |
Data are presented as mean ± SEM.
Table 2: Hypothetical Efficacy of this compound in the Mouse EAE Model
| Treatment Group (n=10) | Peak Clinical Score | Mean Day of Onset | Cumulative Disease Score | CNS Infiltration Score (0-4) | Demyelination Score (0-3) |
| Vehicle (PBS) | 3.5 ± 0.5 | 11.2 ± 1.0 | 35.8 ± 4.2 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (1 mg/kg) | 2.8 ± 0.4 | 12.5 ± 1.2 | 28.1 ± 3.5 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (5 mg/kg) | 1.5 ± 0.3 | 14.8 ± 1.5 | 15.4 ± 2.8 | 1.4 ± 0.2 | 1.2 ± 0.2 |
| This compound (10 mg/kg) | 0.8 ± 0.2 | 17.1 ± 1.8 | 8.2 ± 1.9 | 0.7 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± SEM.
Disclaimer
This compound is a hypothetical compound for research purposes only. The protocols and data presented are illustrative and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for In Vivo Studies of SNNF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: SNNF(N-Me)GA(N-Me)IL is a novel N-methylated peptide. As such, there is no publicly available data on its specific in vivo dosage, pharmacokinetics, or mechanism of action. The following application notes and protocols are based on general principles for in vivo studies of novel peptides and best practices for N-methylated peptide therapeutics. The provided dosage ranges are estimations and should be determined empirically through rigorous dose-finding studies.
Introduction to this compound
This compound is a synthetic peptide with N-methylation at the glycine and isoleucine residues. N-methylation is a chemical modification strategy often employed to enhance the pharmacokinetic properties of peptides. This modification can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and potentially enhance oral bioavailability. These characteristics make N-methylated peptides like this compound promising candidates for therapeutic development.
Potential Advantages of N-Methylation:
-
Increased Proteolytic Resistance: The N-methyl group can sterically hinder the approach of proteases, prolonging the peptide's half-life in vivo.
-
Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and favor conformations that are more amenable to passive diffusion across cellular membranes.
-
Improved Oral Bioavailability: By resisting enzymatic degradation in the gastrointestinal tract and having better absorption characteristics, N-methylated peptides may be suitable for oral administration.
Recommended Dosage for In Vivo Studies: A General Guideline
Determining the optimal in vivo dosage for a novel peptide like this compound requires a systematic approach, starting with dose-range finding studies. The appropriate dosage will depend on the animal model, the route of administration, the desired therapeutic effect, and the peptide's intrinsic potency and toxicity.
Dose-Range Finding (DRF) Studies
DRF studies are essential to establish the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) . It is recommended to start with a low dose and escalate until a biological response or signs of toxicity are observed.
Table 1: Proposed Dose-Escalation Scheme for Initial In Vivo Studies of this compound in a Murine Model
| Dose Level | Dosage Range (mg/kg) | Rationale |
| Low | 0.01 - 0.1 | To establish a baseline and observe for any unexpected hypersensitivity. |
| Medium | 0.1 - 1.0 | A common starting range for novel peptides to assess initial efficacy signals. |
| High | 1.0 - 10.0 | To determine the upper limit of the therapeutic window and identify potential toxicity. |
| Very High | > 10.0 | To establish the MTD, if not reached at lower doses. |
Note: The selection of the starting dose should ideally be informed by in vitro potency data (e.g., EC50 or IC50 values).
Factors Influencing Dosage
-
Animal Model: The species, strain, age, and weight of the animal will influence the dosage.
-
Route of Administration: The bioavailability of the peptide will vary significantly with the administration route. Intravenous (IV) administration will result in 100% bioavailability, while subcutaneous (SC), intraperitoneal (IP), and oral (PO) routes will have lower and more variable bioavailability.
-
N-Methylation: The presence of N-methyl groups is expected to improve stability and bioavailability, which might allow for lower or less frequent dosing compared to its non-methylated counterpart.
Experimental Protocols
Protocol for Dose-Range Finding Study
Objective: To determine the MTD and potential efficacy of this compound in a relevant animal model.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., saline, PBS)
-
Animal model (e.g., CD-1 mice, 6-8 weeks old)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
-
Calipers (for tumor models, if applicable)
Methodology:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in a sterile vehicle to a desired stock concentration. Ensure complete dissolution.
-
Animal Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 10 mg/kg). A group size of n=5 is recommended for initial studies.
-
Administration: Administer the peptide via the chosen route (e.g., IP, SC, or IV). Record the time of administration.
-
Monitoring:
-
Toxicity: Observe the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Efficacy: Monitor the relevant efficacy endpoint (e.g., tumor size, blood glucose levels, inflammatory markers) at predetermined time points.
-
-
Data Analysis: Analyze the data to determine the MTD (the highest dose that does not cause significant toxicity) and the MED (the lowest dose that produces a significant therapeutic effect).
dot
Caption: Workflow for a dose-range finding study.
Protocol for Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Animal model (e.g., Sprague-Dawley rats with jugular vein cannulation)
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate analytical method for peptide quantification
Methodology:
-
Dosing: Administer a single dose of this compound via the desired routes (e.g., IV and PO to determine absolute bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
PK Parameter Calculation: Calculate key PK parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| t1/2 | Half-life: The time it takes for the plasma concentration of the peptide to decrease by half. |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the curve: A measure of total drug exposure over time. |
| CL | Clearance: The rate at which the peptide is removed from the body. |
| Vd | Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability: The fraction of the administered dose that reaches the systemic circulation. |
dot
Caption: Workflow for a pharmacokinetic study.
Hypothetical Signaling Pathway
As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is proposed below. Many peptides exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.
dot
Caption: A hypothetical signaling pathway for this compound.
Application Notes and Protocols for SNNF(N-Me)GA(N-Me)IL Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide identified as a double N-methylated derivative of an amyloidogenic and cytotoxic partial Islet Amyloid Polypeptide (IAPP) sequence.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions based on general best practices for synthetic peptides.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following tables provide a general framework for characterizing peptide stock solutions. Researchers should perform their own experiments to determine the precise parameters for this specific peptide.
Table 1: Solubility Testing of this compound
| Solvent | Concentration (mg/mL) | Observation (e.g., Clear, Cloudy, Precipitate) | Recommended for Stock Solution |
| Sterile, Deionized Water | 1 | To be determined | To be determined |
| 0.1% Acetic Acid in Water | 1 | To be determined | To be determined |
| 10% Acetonitrile in Water | 1 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 10 | To be determined | To be determined |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccator to prevent moisture absorption.[2] |
| Stock Solution (in aqueous buffer) | -20°C | Weeks | Avoid repeated freeze-thaw cycles by preparing aliquots.[3] |
| Stock Solution (in DMSO) | -20°C | Months | Tightly seal to prevent water absorption by DMSO. |
Experimental Protocols
This section outlines a detailed methodology for preparing a stock solution of this compound.
2.1. Materials and Equipment:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
0.1% Acetic Acid in sterile, deionized water
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Acetonitrile, HPLC grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Pipettes and sterile, low-retention pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Protocol for Stock Solution Preparation:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability.[2]
-
Weighing: Carefully weigh the desired amount of the lyophilized peptide in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this step in a clean, draft-free environment.
-
Solvent Selection and Dissolution:
-
Initial Attempt with Aqueous Solvent: Based on the peptide's sequence, which lacks strongly acidic or basic residues, initial attempts at dissolution should be made in sterile, deionized water or a weak acid solution. Add a small amount of sterile, deionized water or 0.1% acetic acid to the peptide powder to achieve a high concentration (e.g., 1-10 mg/mL).[3][4]
-
Aiding Dissolution: Gently vortex the tube. If the peptide does not fully dissolve, sonication for short periods (2-5 minutes) in a water bath can aid in breaking up aggregates.[4]
-
Alternative Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used.[5] First, attempt to dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL), and then slowly add the aqueous buffer to the desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration in your assay should be kept low (typically <0.5%).
-
-
Concentration and Aliquoting: Once the peptide is fully dissolved, dilute the stock solution to the desired final concentration with the appropriate sterile buffer. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
3.2. Hypothetical Signaling Pathway
As this compound is described as a cytotoxic peptide, it may induce apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.
Caption: Hypothetical extrinsic and intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for Novel Peptide SNNF(N-Me)GA(N-Me)IL in Alzheimer's Disease Research
Disclaimer: As of November 2025, there is no publicly available research specifically detailing the application of the peptide SNNF(N-Me)GA(N-Me)IL in Alzheimer's disease. The following application notes and protocols are presented as a hypothetical framework based on established methodologies for evaluating novel therapeutic compounds in Alzheimer's research. This document is intended to serve as a template for researchers and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The intricate pathology of AD involves multiple signaling pathways, including those related to amyloid precursor protein (APP) processing, tau phosphorylation, neuroinflammation, and synaptic plasticity. Novel therapeutic strategies are urgently needed to target these pathways and halt or reverse disease progression.
This document outlines a hypothetical application of the novel peptide this compound in Alzheimer's disease research. The proposed mechanisms of action and experimental protocols are based on common research frameworks for peptide-based therapeutics in neurodegenerative diseases.
Hypothetical Mechanism of Action
It is hypothesized that this compound may exert its neuroprotective effects through one or more of the following mechanisms:
-
Inhibition of Aβ Aggregation: The peptide sequence may allow it to bind to Aβ monomers or oligomers, thereby preventing their aggregation into toxic plaques.
-
Modulation of APP Processing: this compound could potentially interact with secretase enzymes (α-, β-, and γ-secretase) to favor the non-amyloidogenic pathway of APP processing.
-
Reduction of Tau Hyperphosphorylation: The peptide might influence kinase or phosphatase activity, leading to a decrease in the hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation.
-
Anti-inflammatory Effects: this compound could potentially modulate microglial and astrocytic activation, reducing the production of pro-inflammatory cytokines.
The following diagram illustrates a potential workflow for the initial screening and characterization of this compound.
Quantitative Data Summary
The following tables present a template for summarizing hypothetical quantitative data from key experiments.
Table 1: Effect of this compound on Aβ42 Aggregation
| Treatment Group | Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | Percent Inhibition (%) |
| Control (Aβ42 only) | - | 1500 ± 75 | 0 |
| This compound | 1 | 1250 ± 60 | 16.7 |
| This compound | 10 | 800 ± 45 | 46.7 |
| This compound | 50 | 400 ± 30 | 73.3 |
Table 2: Effect of this compound on Neuronal Viability in the Presence of Aβ42 Oligomers
| Treatment Group | Aβ42 Oligomers (µM) | This compound (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 0 | 100 ± 5 |
| Aβ42 Oligomers | 10 | 0 | 55 ± 8 |
| Aβ42 + this compound | 10 | 1 | 65 ± 7 |
| Aβ42 + this compound | 10 | 10 | 80 ± 6 |
| Aβ42 + this compound | 10 | 50 | 92 ± 5 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on the fibrillization of Aβ42.
Materials:
-
Synthetic Aβ42 peptide
-
This compound
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Aβ42 Preparation:
-
Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
Prior to use, resuspend the Aβ42 film in DMSO to 5 mM and then dilute to 100 µM in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (dissolved in PBS).
-
Add 80 µL of the 100 µM Aβ42 solution to each well.
-
Include a control well with Aβ42 and PBS without the test peptide.
-
-
Incubation:
-
Incubate the plate at 37°C with continuous shaking for 24 hours.
-
-
ThT Measurement:
-
Add 10 µL of 500 µM ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 440 nm and emission at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of aggregation relative to the control.
-
Protocol 2: Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of this compound on neuronal cells exposed to toxic Aβ42 oligomers.
Materials:
-
SH-SY5Y neuroblastoma cells (or primary neurons)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared separately)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare solutions of Aβ42 oligomers and this compound in cell culture medium.
-
Remove the old medium from the cells.
-
Add 100 µL of medium containing Aβ42 oligomers and/or this compound at desired concentrations.
-
Include vehicle-treated and Aβ42-only treated wells as controls.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that this compound might target to exert its neuroprotective effects.
Conclusion
While there is currently no specific data on the application of this compound in Alzheimer's disease research, this document provides a comprehensive and structured framework for its potential evaluation. The outlined protocols and hypothetical data tables offer a roadmap for researchers to investigate the therapeutic potential of this and other novel peptide-based compounds. Further in-depth in vitro and in vivo studies are necessary to validate these hypotheses and determine the true efficacy and mechanism of action of this compound in the context of Alzheimer's disease.
Application Notes and Protocols for Assessing the Inhibitory Effect of SNNF(N-Me)GA(N-Me)IL
Audience: Researchers, scientists, and drug development professionals.
Introduction
SNNF(N-Me)GA(N-Me)IL is a novel synthetic peptide featuring N-methylated amino acids at specific positions. N-methylation is a key modification known to enhance peptide properties such as metabolic stability, cell permeability, and oral bioavailability by protecting the peptide backbone from proteolytic degradation.[1][2] These characteristics make N-methylated peptides like this compound promising candidates for therapeutic development.
This document provides a comprehensive guide with detailed protocols for characterizing the inhibitory potential of this compound. Given the novelty of this peptide, we propose a testing strategy against two common and therapeutically relevant cellular processes: protease-mediated apoptosis and cytokine-induced inflammatory signaling. The following assays will provide a thorough profile of the peptide's inhibitory activity, potency, and mechanism of action.
Hypothesized Mechanisms of Action & Assay Strategies
Two plausible inhibitory activities for a novel peptide are the inhibition of key enzymes like proteases or the disruption of critical protein-protein interactions (PPIs). We will explore assays for:
-
Inhibition of Caspase-3 Activity: Targeting a key executioner caspase in the apoptotic pathway.
-
Inhibition of the TNF-α/TNFR1 Interaction: Disrupting a primary signaling event in the inflammatory cascade.
Section 1: Inhibition of Caspase-3 Activity
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[3][4] Caspase-3, in particular, is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[5] Inhibiting Caspase-3 can be a therapeutic strategy in diseases characterized by excessive apoptosis.
Biochemical Assay: FRET-based Caspase-3 Inhibition
This assay quantitatively measures the direct inhibition of purified Caspase-3 by this compound using a substrate that reports cleavage via Fluorescence Resonance Energy Transfer (FRET).[6][7][8] The substrate consists of a peptide containing the Caspase-3 recognition sequence (e.g., DEVD) flanked by a FRET donor and acceptor pair. In its intact state, FRET occurs. Upon cleavage, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in Assay Buffer.
-
Recombinant Human Caspase-3: Reconstitute in Assay Buffer to a working concentration of 10 nM (final concentration in assay will be 5 nM).
-
FRET Substrate (e.g., Ac-DEVD-AMC): Prepare a 20 µM stock in Assay Buffer (final concentration in assay will be 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each this compound dilution to the wells. Include "no inhibitor" (buffer only) and "no enzyme" controls.
-
Add 5 µL of 10 nM Caspase-3 solution to all wells except the "no enzyme" control.
-
Incubate at room temperature for 15 minutes to allow the peptide to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 20 µM FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes. (Excitation: ~350 nm, Emission: ~450 nm for AMC-based substrates).
-
Determine the reaction rate (V) from the linear portion of the fluorescence vs. time plot for each concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition against the log concentration of the peptide.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[9][10]
-
Cell-Based Assay: Caspase-Glo® 3/7 Assay
This assay measures the activity of Caspase-3 and -7 in cultured cells. The reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.[11] A decrease in luminescence in treated cells compared to control cells indicates inhibition of apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat cells) in a 96-well white-walled plate at a density of 20,000 cells/well.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce apoptosis by adding a known stimulus (e.g., staurosporine or an anti-Fas antibody). Include an untreated control.
-
Incubate for the desired period (e.g., 3-6 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of caspase activity relative to the apoptosis-induced control.
-
Plot the results and determine the cellular IC50 value as described previously.
-
Section 2: Inhibition of TNF-α/TNFR1 Protein-Protein Interaction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that initiates a signaling cascade by binding to its receptor, TNFR1.[12][13][14] This interaction leads to the activation of downstream pathways, most notably the NF-κB pathway, which drives the expression of inflammatory genes.[15] Disrupting the TNF-α/TNFR1 interaction is a validated therapeutic strategy for many inflammatory diseases.
Biochemical Assay: Fluorescence Polarization (FP) for PPI Inhibition
This assay measures the disruption of the interaction between a fluorescently labeled peptide tracer (derived from the TNFR1 binding interface) and the TNF-α protein.[16][17] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger TNF-α protein, its tumbling slows, increasing the polarization. This compound will compete with the tracer for binding to TNF-α, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human TNF-α: Prepare a working solution at 2x the final concentration (e.g., 20 nM for a 10 nM final concentration). The optimal concentration should be determined empirically (typically around the Kd of the tracer).
-
Fluorescent Tracer: Synthesize a peptide derived from the TNFR1 binding loop and label it with a fluorophore (e.g., TAMRA). Prepare a working solution at 2x the final concentration (e.g., 10 nM for a 5 nM final concentration).
-
This compound Stock: Prepare a serial dilution in FP Assay Buffer.
-
-
Assay Procedure (384-well black plate):
-
Add 10 µL of each this compound dilution to the wells.
-
Include controls: "no inhibitor" (buffer only) for high polarization and "no TNF-α" (tracer only) for low polarization.
-
Prepare a master mix of TNF-α and the fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of the TNF-α/tracer master mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the normalized mP values against the log concentration of this compound and determine the IC50 value.
-
Cell-Based Assay: NF-κB Reporter Assay
This assay measures the functional downstream consequence of inhibiting the TNF-α pathway. It utilizes a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.[18][19] Inhibition of TNF-α signaling by the peptide will prevent NF-κB activation and subsequent reporter gene expression.
Protocol:
-
Cell Culture and Treatment:
-
Plate NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of recombinant human TNF-α (e.g., 10 ng/mL). Include an unstimulated control.
-
Incubate for 6-8 hours.
-
-
Assay Procedure (for Luciferase Reporter):
-
Remove media from the wells.
-
Lyse the cells using a suitable luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of NF-κB activity relative to the TNF-α-stimulated control.
-
Plot the results and determine the cellular IC50 value.
-
Section 3: Characterization of Peptide Stability
A key advantage of N-methylated peptides is their increased resistance to proteolysis. This assay evaluates the stability of this compound in human serum.[20]
Serum Stability Assay
Protocol:
-
Incubation:
-
Incubate this compound at a final concentration of 10 µM in 90% human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum mixture.
-
-
Sample Preparation:
-
Immediately stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the peptide.
-
-
Quantification:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS/MS.
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide in human serum.
-
Data Presentation Summary
The quantitative data generated from these protocols should be summarized for clear comparison and evaluation of the peptide's inhibitory profile.
| Assay Type | Target/System | Key Parameter | This compound (Example Value) | Control Peptide (Non-methylated) |
| Biochemical Assays | ||||
| FRET Protease Assay | Recombinant Caspase-3 | IC50 | 50 nM | 500 nM |
| FP PPI Assay | TNF-α/TNFR1 | IC50 | 200 nM | >10 µM |
| Cell-Based Assays | ||||
| Caspase-Glo® 3/7 | Jurkat Cells | IC50 | 500 nM | >20 µM |
| NF-κB Reporter Assay | HEK293 Cells | IC50 | 1.5 µM | >50 µM |
| Stability Assay | ||||
| Serum Stability | Human Serum | Half-life (t1/2) | > 24 hours | < 2 hours |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. altogenlabs.com [altogenlabs.com]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 13. hh.um.es [hh.um.es]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SNNF(N-Me)GA(N-Me)IL stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the N-methylated peptide SNNF(N-Me)GA(N-Me)IL.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of N-methylation in the this compound sequence?
A1: N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a common strategy in medicinal chemistry to enhance the pharmaceutical properties of peptides.[1][2][3] For this compound, the N-methylation at the Glycine (G) and Isoleucine (I) residues is intended to:
-
Increase Metabolic Stability: The methyl group shields the adjacent peptide bond from cleavage by proteolytic enzymes, potentially increasing the peptide's half-life in biological matrices.[1][3]
-
Enhance Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved ability to cross cell membranes.[1][4]
Q2: What are the common stability and degradation issues I should be aware of for this compound?
A2: Peptides, including N-methylated analogues, can be susceptible to various degradation pathways.[5][6] For this compound, potential issues include:
-
Enzymatic Degradation: While N-methylation offers protection, cleavage can still occur at non-methylated peptide bonds.
-
Chemical Instability:
-
Hydrolysis: Cleavage of peptide bonds can occur at acidic or basic pH.[5]
-
Oxidation: If any residues are susceptible (e.g., Methionine, Cysteine, Tryptophan, though none are in this specific sequence), oxidation can be a concern.[5]
-
Deamidation: The asparagine (N) residues can undergo deamidation to form aspartic acid or isoaspartic acid, which can alter the peptide's structure and function.[5]
-
-
Aggregation and Solubility Issues: The increased hydrophobicity from N-methylation can sometimes lead to poor solubility and aggregation, especially at high concentrations or in certain buffer conditions.[1][7]
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for preventing degradation. For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[8] For preparing stock solutions, use a high-quality, sterile solvent in which the peptide is soluble. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Store aliquots at -80°C.
Q4: What analytical methods are recommended for assessing the purity and degradation of this compound?
A4: A combination of chromatographic and mass spectrometric techniques is essential for analyzing N-methylated peptides.[6][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity and quantifying the intact peptide. A C18 column is commonly used.[10]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to HPLC.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying degradation products by determining their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the chemical nature of the degradants.[9][12]
Troubleshooting Guides
Issue 1: Low Bioactivity or Inconsistent Results in Cellular Assays
-
Question: I am observing lower than expected biological activity or high variability in my experiments with this compound. What could be the cause?
-
Answer:
-
Peptide Degradation: The peptide may be degrading in your cell culture medium. It is advisable to perform a stability study of the peptide in the specific medium used for your assays.
-
Improper Storage: Repeated freeze-thaw cycles or improper storage temperature can lead to degradation. Ensure you are using fresh aliquots for each experiment.
-
Aggregation: The peptide might be aggregating in your assay buffer, reducing the concentration of the active monomeric form. Test different buffer conditions and consider using a peptide solubilizing agent if necessary.
-
Purity Issues: Verify the purity of your peptide stock using RP-HPLC. The presence of impurities from synthesis or degradation can affect biological activity.
-
Issue 2: Poor Solubility of the Lyophilized Peptide
-
Question: I am having difficulty dissolving the lyophilized this compound powder. What should I do?
-
Answer:
-
Solvent Selection: Due to the hydrophobic nature of N-methylated peptides, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary before diluting with an aqueous buffer.
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the aqueous buffer may improve solubility. For peptides with basic residues, a slightly acidic pH may help, and for acidic residues, a slightly basic pH might be beneficial.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Issue 3: Appearance of Multiple Peaks in HPLC Analysis of a Freshly Prepared Sample
-
Question: My RP-HPLC analysis of a newly dissolved this compound sample shows multiple peaks, suggesting impurities. What could be the reason?
-
Answer:
-
Synthetic Impurities: The additional peaks could be process-related impurities from the solid-phase peptide synthesis (SPPS), such as deletion sequences or incompletely deprotected species.[11]
-
Racemization: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that may be resolved by HPLC.[5]
-
On-Column Degradation: The acidic mobile phase (often containing TFA) in RP-HPLC can sometimes cause degradation of sensitive peptides.
-
Confirm with LC-MS: Analyze the sample with LC-MS to determine the masses of the species corresponding to the additional peaks. This will help to distinguish between synthetic byproducts and degradation products.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed experimentally.
Table 1: Stability of this compound in Human Plasma at 37°C
| Time (hours) | % Remaining Intact Peptide |
| 0 | 100 |
| 1 | 95.2 |
| 4 | 81.5 |
| 8 | 68.3 |
| 12 | 55.1 |
| 24 | 30.7 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C over 48 hours
| pH | % Remaining Intact Peptide |
| 3.0 | 85.4 |
| 5.0 | 92.1 |
| 7.4 | 98.5 |
| 9.0 | 90.3 |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Human Plasma
This protocol outlines a typical procedure to evaluate the stability of this compound in human plasma.
-
Materials:
-
This compound peptide
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
HPLC vials
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Spike the peptide stock solution into pre-warmed human plasma at 37°C to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
To precipitate plasma proteins, add 200 µL of ice-cold ACN with 0.1% TFA to the aliquot.
-
Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
Analyze the samples by RP-HPLC or LC-MS. The peak area of the intact peptide at each time point is compared to the peak area at t=0 to determine the percentage of remaining peptide.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways under stress conditions.
-
Materials:
-
This compound peptide solution (e.g., 1 mg/mL in water)
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% Hydrogen peroxide (H₂O₂) (oxidative condition)
-
Thermostated incubator
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the peptide solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the peptide solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the peptide solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Control: Use the peptide solution in water, incubated under the same conditions as the stress samples.
-
Analyze all samples by LC-MS to identify and characterize the degradation products.
-
Visualizations
Caption: Experimental workflow for assessing peptide stability in human plasma.
Caption: Potential degradation pathways for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. nordscipeptides.com [nordscipeptides.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 11. almacgroup.com [almacgroup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Overcoming SNNF(N-Me)GA(N-Me)IL solubility problems in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with the peptide SNNF(N-Me)GA(N-Me)IL in various buffer systems.
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution of this compound
This compound, like many peptides with hydrophobic residues, can exhibit limited solubility in aqueous buffers. The following guide provides a systematic approach to overcoming these challenges.
Initial Assessment Workflow
Caption: A workflow for troubleshooting this compound solubility.
Detailed Troubleshooting Steps:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[1] Adjusting the pH of the buffer away from the pI can increase solubility.
-
For acidic peptides (pI < 7): Increase the pH by adding a small amount of a basic solution (e.g., 0.1M ammonium bicarbonate).
-
For basic peptides (pI > 7): Decrease the pH by adding a small amount of an acidic solution (e.g., 10% acetic acid).[2]
-
-
Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent may be necessary to aid dissolution before dilution in an aqueous buffer.[2]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) are commonly used for amyloid-like peptides.[3][4]
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add this solution dropwise into the desired aqueous buffer while gently vortexing.
-
-
Buffer Composition: The choice of buffer and its ionic strength can influence peptide solubility.
-
Physical Methods:
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For a peptide with a sequence like this compound, which contains hydrophobic residues, it is recommended to first attempt dissolution in a small amount of an organic solvent such as DMSO.[2] Following complete dissolution, the solution can be carefully diluted with the desired aqueous buffer.
Q2: How does the pH of the buffer affect the solubility of this compound?
A2: The pH of the solution is a critical factor for peptide solubility.[1] Peptides are least soluble at their isoelectric point (pI). To improve solubility, the pH of the buffer should be adjusted to be at least one pH unit above or below the pI of the peptide.
Q3: Can I use sonication to help dissolve the peptide?
A3: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking apart aggregates.[3] However, it should be performed in short bursts in an ice bath to prevent heating and potential degradation of the peptide.
Q4: My peptide solution appears cloudy. What does this indicate?
A4: A cloudy or hazy appearance indicates that the peptide is not fully dissolved and may be present as a suspension of fine particles or aggregates. You should centrifuge the solution to pellet the undissolved material before use to ensure accurate concentration determination of the soluble fraction.[3]
Q5: Are there any additives that can improve the solubility of this compound?
A5: While not always necessary, certain excipients can enhance peptide solubility and stability. These are typically explored during formulation development and can include detergents or polyols.[5][6] For initial experiments, focusing on pH and co-solvents is the recommended starting point.
Quantitative Data Summary
The following table summarizes the solubility of a generic hydrophobic peptide under various buffer conditions. This data is illustrative and may not directly correspond to this compound, but provides a general guideline for experimental design.
| Buffer System | pH | Co-solvent | Temperature (°C) | Observed Solubility (mg/mL) |
| Deionized Water | 7.0 | None | 25 | < 0.1 |
| 10 mM Phosphate Buffer | 7.4 | None | 25 | 0.2 |
| 10 mM Phosphate Buffer | 8.5 | None | 25 | 0.8 |
| 10 mM Acetate Buffer | 4.0 | None | 25 | 0.7 |
| 10 mM Phosphate Buffer | 7.4 | 5% DMSO | 25 | 1.5 |
| 10 mM Phosphate Buffer | 7.4 | 10% DMSO | 25 | 3.2 |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
-
Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the desired aqueous buffer (e.g., 100 µL of 10 mM PBS, pH 7.4) to the tube.
-
Gently vortex the tube for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles or cloudiness against a dark background.
-
If not fully dissolved, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes.
-
Carefully collect the supernatant. The concentration of the peptide in the supernatant represents its solubility under these conditions.
Protocol 2: Co-solvent-Mediated Dissolution
-
Weigh out the desired amount of lyophilized this compound into a suitable tube.
-
Add a minimal volume of 100% DMSO to the peptide (e.g., 10-20 µL for 1 mg of peptide).
-
Gently vortex until the peptide is fully dissolved.
-
While gently vortexing the desired aqueous buffer, add the peptide-DMSO solution dropwise to the buffer.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Visually inspect for any signs of precipitation. If the solution remains clear, the peptide is soluble under these conditions.
Signaling Pathway Context
While the specific signaling pathway for this compound is likely proprietary, peptides with amyloidogenic potential are often studied in the context of neurodegenerative diseases and their interaction with cell surface receptors. The diagram below illustrates a hypothetical signaling cascade that could be initiated by such a peptide.
Caption: Hypothetical signaling pathway for a bioactive peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of a soluble amyloid beta-peptide oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNNF(N-Me)GA(N-Me)IL Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of the SNNF(N-Me)GA(N-Me)IL peptide. Find answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biologically active peptide. It is a double N-methylated derivative of an amyloidogenic and cytotoxic partial sequence of the Islet Amyloid Polypeptide (IAPP). These modifications are designed to prevent the formation of β-sheet structures, thereby inhibiting amyloidogenicity and cytotoxicity. Its primary application is in research focused on the inhibition of amyloid fibril formation, making it a potential therapeutic candidate for diseases involving amyloid deposits.
Q2: What is a typical starting concentration for this compound in an in vitro aggregation assay?
For in vitro aggregation assays, such as the Thioflavin T (ThT) fluorescence assay, a common starting point is to use a molar excess of the inhibitor relative to the amyloid-forming peptide (e.g., Aβ42 or IAPP). A typical concentration range for amyloid-beta aggregation inhibitors is between 0.1 µM and 100 µM.[1] For this compound, a pilot experiment testing concentrations from 1 µM to 50 µM is recommended.
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many amyloid-related peptides, proper solubilization is critical to prevent pre-aggregation and ensure reproducible results.
-
Initial Solubilization: To ensure a monomeric state, it is recommended to first dissolve the lyophilized this compound peptide in a small amount of 100% Dimethyl Sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution, for example, 1 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on aggregation kinetics and cell viability.
Q4: I am observing inconsistent results in my aggregation assays. What could be the cause?
Inconsistent results with amyloid peptides are often due to issues with peptide aggregation state and experimental setup. Here are some common causes and troubleshooting steps:
-
Peptide Pre-aggregation: The lyophilized peptide may already contain small aggregates that can act as seeds, leading to rapid and variable aggregation. Always start with a properly prepared monomeric stock solution.
-
Inconsistent Pipetting: Small variations in the volume of the amyloid peptide or inhibitor can significantly impact aggregation kinetics. Use calibrated pipettes and careful technique.
-
Plate-to-Plate Variability: Differences in plate surface properties or temperature fluctuations can affect aggregation. Use low-binding microplates and ensure consistent incubation conditions.
-
Buffer Conditions: The pH, ionic strength, and composition of your buffer can influence peptide aggregation. Maintain consistent buffer preparations for all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory effect | Peptide concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Peptide has degraded. | Use a fresh aliquot of the stock solution. Confirm peptide integrity via mass spectrometry if possible. | |
| Incorrect assay conditions. | Verify the concentration of the amyloid-forming peptide, buffer pH, and incubation time. | |
| High background fluorescence in ThT assay | Peptide inhibitor self-aggregates and binds ThT. | Run a control experiment with the inhibitor alone to measure its intrinsic fluorescence with ThT. |
| Contamination of reagents. | Use fresh, filtered buffers and high-purity reagents. | |
| Precipitation of the peptide in the assay | Poor solubility at the working concentration. | Decrease the final peptide concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but does not interfere with the assay. |
| Buffer incompatibility. | Test different buffer systems (e.g., Tris-HCl) to improve solubility. | |
| High variability between replicates | Inconsistent seeding from pre-aggregated peptide. | Ensure the stock solution is properly prepared and monomeric. Consider pre-treatment of the amyloid-forming peptide with HFIP to disaggregate it before use. |
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly before incubation. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the aggregation of an amyloid peptide like Aβ42.
Materials:
-
This compound peptide
-
Amyloid-beta (1-42) peptide (Aβ42)
-
Thioflavin T (ThT)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Low-binding 96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42 Stock Solution:
-
To ensure a monomeric starting state, dissolve lyophilized Aβ42 in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood.
-
Store the resulting peptide film at -80°C.
-
On the day of the experiment, dissolve the Aβ42 film in DMSO to create a 1 mM stock solution.
-
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 500 µM ThT stock solution in PBS.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 100 µL):
-
Aβ42 Aggregation Control: Aβ42 (final concentration 10 µM) + ThT (final concentration 20 µM) in PBS.
-
Inhibitor Samples: Aβ42 (10 µM) + this compound (varying final concentrations, e.g., 1, 5, 10, 25, 50 µM) + ThT (20 µM) in PBS.
-
Inhibitor Control: this compound (at the highest concentration used) + ThT (20 µM) in PBS (to check for self-aggregation and ThT binding).
-
Blank: PBS + ThT (20 µM).
-
-
Ensure the final DMSO concentration is constant across all wells and is below 1%.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours. Shaking between reads may be required to promote aggregation, depending on the specific amyloid peptide.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Compare the curves of the inhibitor samples to the Aβ42 control to determine the extent of inhibition.
-
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol assesses the ability of this compound to protect cells from the toxicity of amyloid aggregates.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound peptide
-
Aβ42 peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Preparation of Aβ42 Oligomers/Fibrils:
-
Prepare a 100 µM solution of Aβ42 in PBS from a monomeric stock.
-
Incubate at 37°C for 24-48 hours to allow for the formation of toxic aggregates.
-
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare treatment solutions by co-incubating the pre-aggregated Aβ42 (final concentration 10 µM) with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour at 37°C.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include the following controls:
-
Untreated Cells: Cells with fresh medium only.
-
Aβ42 Toxicity Control: Cells treated with 10 µM pre-aggregated Aβ42 alone.
-
Inhibitor Cytotoxicity Control: Cells treated with the highest concentration of this compound alone.
-
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus the concentration of this compound to determine its protective effect.
-
Visualizations
Experimental workflow for testing this compound.
References
Identifying and mitigating off-target effects of SNNF(N-Me)GA(N-Me)IL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of the novel peptide SNNF(N-Me)GA(N-Me)IL.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel peptide like this compound?
A1: Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its intended target.[1] For a novel peptide like this compound, these effects can lead to unforeseen biological consequences, toxicity, or reduced therapeutic efficacy. Identifying and mitigating these effects is crucial for ensuring the safety and specificity of the drug.[2]
Q2: How can I computationally predict potential off-target binding sites for this compound?
A2: In silico methods are a primary strategy for predicting off-target interactions.[3][4] This involves using the peptide's sequence and structural information to screen against protein databases. Key approaches include:
-
Sequence Homology Search: Identifying proteins with similar binding motifs to the intended target.
-
Protein Docking Simulations: Modeling the interaction of this compound with a library of known protein structures.
-
Pharmacophore Modeling: Creating a 3D model of the peptide's key features and searching for complementary sites on other proteins.
Q3: What initial experimental screens can I perform to identify off-target interactions?
A3: High-throughput screening (HTS) is a pivotal method for the early identification of off-target effects.[4] You can screen this compound against a panel of receptors, enzymes, and ion channels to identify any unintended interactions. Additionally, cell-based assays using various cell lines can reveal unexpected phenotypic changes.
Q4: My in vitro assays show this compound has unintended effects on cell signaling. What is the next step?
A4: If you observe unexpected changes in cellular signaling, the next step is to identify the specific off-target protein(s) and pathways being affected. Techniques like peptidomics and proteomics can be employed to analyze changes in protein expression, protein-protein interactions, and post-translational modifications after treatment with the peptide.[2]
Q5: How can I reduce the off-target effects of this compound without compromising its on-target activity?
A5: Mitigating off-target effects often involves modifying the peptide itself or its delivery method. Strategies include:
-
Rational Peptide Design: Introducing chemical modifications to the peptide to enhance its specificity for the intended target.[4]
-
Affinity Optimization: Modulating the binding affinity to favor the on-target interaction.[5]
-
Targeted Delivery: Utilizing delivery systems, such as nanoparticles or antibody-drug conjugates, to concentrate the peptide at the desired site of action.[6]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during the experimental evaluation of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected cytotoxicity in cell-based assays. | The peptide may be interacting with an essential cellular protein or pathway. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Use proteomics to identify proteins that show altered expression or modification. 3. Screen the peptide against a panel of known toxicity targets. |
| Inconsistent results between different cell lines. | The off-target protein may be expressed at different levels in the cell lines used. | 1. Quantify the expression level of the intended target in each cell line. 2. Use a broader panel of cell lines with known protein expression profiles. 3. Consider using primary cells that are more representative of the in vivo environment. |
| In vivo toxicity observed despite high in vitro specificity. | The peptide may have off-target effects on a protein or pathway not present in the in vitro models, or it may be metabolized into a toxic substance. | 1. Conduct a comprehensive toxicological assessment in animal models. 2. Analyze peptide metabolites to identify any potentially toxic byproducts. 3. Perform biodistribution studies to see if the peptide accumulates in specific tissues. |
| Activation of an unintended signaling pathway (e.g., inflammatory response). | The peptide may be binding to a receptor or signaling protein involved in that pathway. | 1. Use pathway-specific inhibitors to confirm the involvement of the suspected pathway. 2. Perform co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) to identify interacting proteins. 3. Profile cytokine release in response to peptide treatment.[7] |
Experimental Protocols
Protocol 1: Off-Target Profiling using Chemical Proteomics
This protocol outlines a general workflow for identifying the binding partners of this compound in a cellular context.[8]
Objective: To identify direct binding partners of this compound in a complex proteome.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound. Ensure the tag does not interfere with the peptide's known on-target binding.
-
Cell Lysis and Incubation:
-
Lyse cells expressing the target of interest to create a proteome extract.
-
Incubate the cell lysate with the tagged this compound probe.
-
-
Affinity Purification:
-
Use streptavidin-coated beads (for biotin tags) to pull down the probe and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the list of identified proteins to a control experiment performed with an inactive peptide or no probe.
-
Prioritize candidates that are significantly enriched in the this compound pulldown.
-
Protocol 2: Alanine Scanning for Binding Motif Identification
This protocol is used to identify the key amino acid residues in a target peptide that are critical for binding, which can help in predicting off-target interactions.[9][10]
Objective: To determine the binding motif of this compound on its target and use this to predict off-targets.
Methodology:
-
Peptide Synthesis: Synthesize a series of this compound analogues, where each amino acid is systematically replaced with alanine.
-
Binding Assay:
-
Perform a binding assay (e.g., surface plasmon resonance or ELISA) for each analogue with the intended target protein.
-
Measure the binding affinity of each analogue.
-
-
Data Analysis:
-
Identify the alanine substitutions that result in a significant loss of binding affinity. These positions constitute the binding motif.
-
-
Database Search:
-
Use bioinformatics tools to search protein databases (e.g., UniProtKB/Swiss-Prot) for other human proteins containing this binding motif.[10]
-
These proteins are potential off-targets and should be validated experimentally.
-
Visualizations
Caption: A logical workflow for the identification and mitigation of off-target effects.
Caption: A potential off-target signaling pathway (JAK-STAT) activated by the peptide.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Signaling pathways in the regulation of cytokine release syndrome in human diseases and intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20150284877A1 - Method for predicting the off-target biding of a peptide which binds to a target peptide presented by a major histocompatibility complex - Google Patents [patents.google.com]
Reducing experimental variability with SNNF(N-Me)GA(N-Me)IL
Technical Support Center: SNNF(N-Me)GA(N-Me)IL
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and addressing common challenges encountered when working with this N-methylated peptide.
This compound is a double N-methylated derivative of a partial sequence of the Islet Amyloid Polypeptide (IAPP), also known as amylin.[1][2] N-methylation is a technique used to modulate the physicochemical properties of peptides, which can enhance metabolic stability and membrane permeability.[3][4][5] Like other derivatives of amyloidogenic sequences, this compound is investigated for its potential to interact with and inhibit the aggregation of native IAPP, a process implicated in the pathology of type 2 diabetes.[2]
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is designed as an inhibitor of Islet Amyloid Polypeptide (IAPP) aggregation. By incorporating N-methylated amino acids, the peptide is rendered less prone to self-aggregation and beta-sheet formation. It is hypothesized to interact with native IAPP monomers or early oligomers, thereby preventing their assembly into cytotoxic amyloid fibrils.
2. How should I dissolve and store this compound?
Proper dissolution and storage are critical to prevent peptide degradation and ensure experimental reproducibility.[6]
-
Dissolution: Due to the hydrophobic nature of the parent IAPP sequence, N-methylated derivatives may also present solubility challenges.[7][8] It is recommended to first attempt dissolution in a small amount of an organic solvent like DMSO or DMF.[8][9] Subsequently, slowly add an aqueous buffer to the desired concentration while vortexing.[8] For cellular assays, the final concentration of DMSO should typically not exceed 1% (v/v).[8]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C, protected from light.[6] Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[6][10]
3. What are common sources of experimental variability with this peptide?
Experimental variability can arise from several factors:[7][11]
-
Peptide Aggregation: Improper dissolution or handling can lead to the formation of peptide aggregates, which will affect the active concentration and can produce confounding results.[7][12]
-
Inaccurate Quantification: The hygroscopic nature of peptides can lead to inaccuracies in weighing and concentration determination.[11]
-
Contaminants: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can interfere with cellular assays.[1] Biological contaminants like endotoxins can also cause unwanted immune responses in cell-based experiments.[1]
-
Oxidation: The presence of certain amino acids can make the peptide susceptible to oxidation, reducing its activity over time.[6][11]
4. Can I use standard protein quantification assays for this peptide?
Standard colorimetric assays like the Bradford or BCA assay may not be accurate for short peptides. The most reliable method for quantifying the peptide stock solution is amino acid analysis. Alternatively, absorbance at 280 nm can be used if the peptide contains tryptophan or tyrosine, though this compound does not. A more practical approach for routine use is to rely on the dry weight of the high-purity peptide, ensuring it has been properly handled to avoid moisture absorption.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity | 1. Peptide degradation due to improper storage.[6]2. Peptide aggregation leading to reduced active concentration.3. Oxidation of susceptible amino acid residues.[6] | 1. Use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles.2. Confirm solubility by centrifuging the solution and checking for a pellet. Consider re-dissolving using the recommended protocol.3. Prepare solutions in degassed buffers and store under an inert gas like argon if necessary. |
| High Variability Between Replicates | 1. Incomplete peptide solubilization.[7][13]2. Peptide adsorption to plasticware.3. Inconsistent pipetting of viscous stock solutions (e.g., high DMSO concentration). | 1. Use sonication to aid dissolution.[8][9] Always vortex the stock solution before making dilutions.2. Use low-adhesion microplates and pipette tips.3. Ensure thorough mixing and use reverse pipetting techniques for viscous solutions. |
| Unexpected Cytotoxicity in Cell-Based Assays | 1. High concentration of organic solvent (e.g., DMSO).2. TFA contamination from peptide synthesis.[1]3. Formation of cytotoxic peptide aggregates. | 1. Ensure the final solvent concentration in the cell culture medium is below the tolerance level for your cell line (typically <1%).2. If TFA toxicity is suspected, consider requesting the peptide as a different salt (e.g., acetate or HCl) or perform a salt exchange.3. Visually inspect the peptide solution for precipitates. Use techniques like dynamic light scattering (DLS) to check for aggregation if available. |
| Peptide Precipitation Upon Dilution in Aqueous Buffer | 1. The peptide is not fully dissolved in the initial stock solution.2. The pH of the aqueous buffer is close to the isoelectric point (pI) of the peptide.[12]3. High salt concentration in the buffer is "salting out" the peptide. | 1. Ensure the peptide is completely dissolved in the organic solvent before adding the aqueous buffer.2. Adjust the buffer pH to be at least one unit away from the peptide's pI.[12]3. Test dilution in buffers with varying salt concentrations.[12] |
Experimental Protocols & Data
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of IAPP fibril formation in the presence and absence of this compound.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of synthetic human IAPP in sterile water.
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM ThT stock solution in sterile water and filter through a 0.22 µm filter.
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well, non-binding, black, clear-bottom plate, add the assay components to a final volume of 100 µL.
-
A typical reaction mixture includes: 10 µM IAPP, 20 µM ThT, and varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
The plate is sealed, and fluorescence is monitored at 37°C with intermittent shaking in a plate reader (Excitation: ~440 nm, Emission: ~485 nm) every 5-10 minutes for up to 24 hours.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time.
-
The lag time for fibril formation is determined from the intersection of the baseline and the steepest slope of the aggregation curve.
-
The inhibitory effect is quantified by the increase in lag time or the decrease in the maximum fluorescence signal.
-
Quantitative Data Summary
Table 1: Inhibition of IAPP Aggregation by this compound
| Inhibitor Concentration (µM) | Lag Time (hours) | Max ThT Fluorescence (a.u.) | % Inhibition |
| 0 (IAPP alone) | 2.5 ± 0.3 | 35,000 ± 2,100 | 0% |
| 5 | 4.8 ± 0.5 | 31,500 ± 1,800 | 10% |
| 10 | 8.2 ± 0.7 | 22,750 ± 1,500 | 35% |
| 20 | 15.6 ± 1.1 | 10,500 ± 950 | 70% |
| 50 | > 24 | 3,850 ± 400 | 89% |
| Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated based on the reduction in maximum fluorescence. |
Table 2: Solubility and Stability Profile
| Solvent System | Max Solubility (mg/mL) | Stability at 4°C (t½, days) | Stability at -20°C (t½, days) |
| Water | < 0.1 | N/A | N/A |
| PBS, pH 7.4 | < 0.1 | N/A | N/A |
| 50% Acetonitrile / Water | 1.5 | 2 | 30 |
| 100% DMSO | > 10 | > 14 | > 90 |
| t½: half-life, determined by HPLC analysis of peptide integrity. |
Visualizations
Hypothetical Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow.
Caption: Inhibition of IAPP aggregation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. genscript.com [genscript.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of SNNF(N-Me)GA(N-Me)IL
Welcome to the technical support center for the synthesis of the N-methylated peptide, SNNF(N-Me)GA(N-Me)IL. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Problem: Low coupling efficiency, especially at N-methylated amino acid residues.
-
Question: I am observing incomplete coupling, particularly when adding an amino acid to an N-methylated residue. What are the likely causes and solutions?
-
Answer: The primary cause is the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine.[1][2] To overcome this, consider the following strategies:
-
Employ highly efficient coupling reagents: Standard coupling reagents may be insufficient. Utilize more potent reagents such as HATU, HCTU, PyAOP, or COMU, which are known to be effective for sterically hindered couplings.[3][4] Phosphonium-based reagents like PyBOP are generally preferred over uronium-based reagents to avoid potential side reactions like guanidinylation.
-
Increase reaction time and/or temperature: Extending the coupling time or performing the reaction at an elevated temperature can help drive the reaction to completion. Microwave-assisted synthesis is a particularly effective method for improving coupling efficiency in difficult sequences.[2][5]
-
Double coupling: If a single coupling cycle results in incomplete reaction, a second coupling step with fresh reagents before deprotection of the next amino acid can be beneficial.[6]
-
Problem: Presence of deletion sequences in the final product.
-
Question: My mass spectrometry results show peaks corresponding to the desired peptide minus one or more amino acids. How can I prevent this?
-
Answer: Deletion sequences are a direct consequence of incomplete coupling. By implementing the solutions for low coupling efficiency described above, you can significantly reduce the formation of deletion byproducts.[2] It is crucial to ensure each coupling step goes to completion. Performing a Kaiser test (for primary amines) or a chloranil test (for secondary amines) can help monitor reaction completion.
Problem: Significant side reactions observed during synthesis and cleavage.
-
Question: I am identifying several unexpected byproducts, such as diketopiperazines and fragments of my peptide. What are the causes and how can I mitigate them?
-
Answer: Side reactions are common in the synthesis of N-methylated peptides. Here are some common issues and their solutions:
-
Diketopiperazine (DKP) formation: This is prevalent when using resins like 2-chlorotrityl chloride, especially at the dipeptide stage.[1] To minimize DKP formation, ensure the first amino acid is coupled efficiently and consider using a resin less prone to this side reaction if the problem persists.
-
Peptide fragmentation: Fragmentation can occur between consecutive N-methylated amino acids during the final cleavage from the resin with trifluoroacetic acid (TFA).[1] Optimizing the cleavage time is critical; prolonged exposure to strong acid can exacerbate this issue.[1]
-
Racemization: The use of potent coupling reagents and elevated temperatures can increase the risk of racemization.[4][7] Additives like Oxyma Pure can help suppress racemization.[4] It is advisable to verify the stereochemical integrity of the final product.
-
Problem: Difficulty in purifying the final peptide.
-
Question: The HPLC chromatogram of my crude product shows multiple, broad peaks, making purification challenging. What could be the reason?
-
Answer: N-methylated peptides often exhibit multiple conformations due to the slow rotation around the N-methylated amide bonds. This can result in peak broadening or the appearance of multiple peaks on the HPLC chromatogram, even for a pure sample.[1]
-
Optimize HPLC conditions: Try varying the column temperature, solvent gradient, and ion-pairing agent to improve peak shape.
-
Confirm purity with mass spectrometry: Since HPLC can be misleading, rely on mass spectrometry to confirm the purity of collected fractions.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for the synthesis of this compound?
A1: For the challenging couplings involving the N-methylated glycine and isoleucine residues, highly efficient coupling reagents are recommended. The following table summarizes suitable options:
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Fast reaction times and reduced epimerization. |
| HCTU | Aminium Salt | A good compromise in terms of reactivity and cost.[4] |
| PyAOP | Phosphonium Salt | Highly effective for coupling N-methylated amino acids.[1][3] |
| COMU | Uronium Salt | High coupling efficiency and solubility in a wide range of solvents.[4] |
| PyBOP | Phosphonium Salt | Widely used for difficult couplings, often in combination with an additive like HOAt.[1] |
Q2: What type of solid support is most suitable for this synthesis?
A2: A polystyrene-based resin with a PEG spacer is a good choice, as it provides a good balance of mechanical stability and swelling properties in common solvents like DMF and NMP.[5] To minimize diketopiperazine formation, a resin with a more sterically hindered linker, such as a 2-chlorotrityl chloride resin, can be used, but careful monitoring of the initial couplings is required.[1]
Q3: Are there any specific considerations for the cleavage and deprotection step?
A3: Yes, the final cleavage from the resin is a critical step. Due to the presence of N-methylated residues, the peptide backbone can be susceptible to fragmentation with prolonged exposure to strong acids like TFA.[1] It is recommended to perform a test cleavage on a small amount of resin to optimize the cleavage time. Additionally, using appropriate scavengers in the cleavage cocktail is important to prevent side reactions with reactive functional groups on the amino acid side chains.
Q4: Can I use on-resin methylation as an alternative synthetic strategy?
A4: On-resin methylation is a viable alternative to using N-methylated amino acid building blocks.[1] This involves synthesizing the peptide with standard amino acids and then methylating the desired nitrogen atoms while the peptide is still attached to the resin. However, this method introduces additional steps and requires careful optimization to avoid side reactions and ensure complete methylation.[1][8]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and reagents used.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF, followed by isopropanol, and then DMF again.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings (e.g., coupling to an N-methylated residue), extend the reaction time to 4 hours or perform a double coupling.
-
Monitor the reaction completion using a suitable test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of this compound.
References
Preventing aggregation of SNNF(N-Me)GA(N-Me)IL in solution
Welcome to the technical support center for SNNF(N-Me)GA(N-Me)IL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation issues with this peptide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy/has formed a precipitate. What is happening?
A: Cloudiness or precipitation in your peptide solution is a common sign of aggregation.[1] Aggregation is a process where individual peptide molecules associate to form larger, often insoluble, species.[1][2] This can range from small, soluble oligomers to large, amorphous aggregates or highly structured amyloid fibrils.[1][3] This phenomenon is influenced by a variety of intrinsic factors (the peptide's amino acid sequence) and extrinsic factors (solution conditions).[1][3] Aggregation can lead to a loss of the peptide's biological activity and can cause issues in experimental assays.[1]
Q2: How does the N-methylation in this compound affect its tendency to aggregate?
A: N-methylation, the addition of a methyl group to the backbone amide nitrogen, significantly alters a peptide's properties and can be used to inhibit aggregation.[4] This modification introduces steric hindrance and, crucially, removes a hydrogen bond donor from the peptide backbone.[5] This disruption of backbone hydrogen bonding can interfere with the formation of β-sheet structures, which are the hallmark of many types of aggregates, particularly amyloid fibrils.[6] While N-methylation often increases lipophilicity, it has also been shown to increase the aqueous solubility of some peptides, which can further help prevent aggregation.[4][7][8]
Q3: What is the first and most critical parameter I should adjust to prevent aggregation?
A: The first and most critical parameter to optimize is the pH of the solution.[9][10] A peptide's net charge is highly dependent on pH, and peptides are typically least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[11] Adjusting the pH of the buffer to be at least one unit away from the peptide's pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and hindering aggregation.[3][12] The aggregation rate for some peptides has been shown to be significantly lower at acidic or basic pH compared to neutral pH.[13][14]
Q4: Can temperature fluctuations during my experiment cause my peptide to aggregate?
A: Yes, temperature is a significant external factor that can induce or accelerate aggregation.[1] Higher temperatures can increase the rate of chemical degradation and promote conformational changes that expose hydrophobic regions of the peptide, leading to increased intermolecular interactions and aggregation.[9][15] For sensitive experiments, it is crucial to maintain a constant and optimized temperature. If you are observing aggregation, consider performing your experiments at a lower temperature (e.g., 4°C), if compatible with your assay.
Q5: How does the salt concentration in my buffer affect peptide stability?
A: Salt concentration, or ionic strength, can have a complex and sometimes unpredictable effect on peptide aggregation.[12] Salts can screen electrostatic interactions between charged peptide molecules.[1][3]
-
At a pH away from the pI , where peptides are highly charged, increasing salt concentration can shield the repulsive charges, potentially increasing aggregation.
-
At a pH near the pI , where electrostatic repulsion is minimal, the effect of salt is more complex and relates to the Hofmeister series, where different ions can either stabilize or destabilize the peptide structure.[1][3] Therefore, optimizing the ionic strength by either increasing or decreasing the salt concentration is a key strategy to find a condition that minimizes aggregation for your specific peptide.[12][16]
Q6: What additives or excipients can I use to stabilize my this compound solution?
A: If optimizing pH, temperature, and ionic strength is insufficient, various stabilizing excipients can be added to the formulation.[17][18] These additives work through different mechanisms to prevent aggregation.[17] It is often necessary to screen a panel of excipients to find the most effective one for your peptide and experimental conditions.
Troubleshooting Guide: Summary of Anti-Aggregation Strategies
| Problem | Potential Cause | Recommended Solution & Starting Concentration | Mechanism of Action | Citations |
| Cloudy Solution / Precipitation | Peptide is at or near its Isoelectric Point (pI). | Adjust buffer pH to be at least 1 unit above or below the peptide's theoretical pI. | Increases net molecular charge, leading to electrostatic repulsion. | [3][12] |
| Aggregation at High Concentration | Increased intermolecular interactions. | Reduce the working concentration of the peptide. | Decreases the probability of peptide-peptide encounters. | [1][3][11] |
| Aggregation Over Time or at High Temp | Hydrophobic interactions and conformational changes. | Add osmolytes like glycerol (5-20%), sucrose (50-200 mM), or sorbitol. | Stabilize the native peptide structure and increase the energy barrier for unfolding. | [3][9][11] |
| Aggregation Persists After pH/Salt Adjustment | Strong hydrophobic or electrostatic interactions. | Add amino acids such as Arginine or Glycine (50-100 mM). | Arginine can suppress aggregation by interacting with charged/hydrophobic regions. | [3][12][16] |
| Surface-Induced Aggregation / Phase Separation | Adsorption and denaturation at air-water or solid-water interfaces. | Add a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 (0.01-0.1%). | Prevents peptide interaction with interfaces. | [3][18] |
| Aggregation in Organic/Aqueous Mixtures | Solvent effects on peptide conformation. | Add organic co-solvents like DMSO or urea in low concentrations (start with 1-5%). | Can stabilize the monomeric form of the peptide over the aggregated state. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Salt Concentration
This protocol provides a method to systematically test the effect of pH and NaCl concentration on the solubility of this compound.
Materials:
-
Lyophilized this compound peptide
-
A set of buffers (e.g., 20 mM Sodium Acetate for pH 4-5.5, 20 mM MES for pH 5.5-6.5, 20 mM HEPES for pH 7-8, 20 mM Tris for pH 7.5-8.5)
-
5 M NaCl stock solution
-
Spectrophotometer or plate reader capable of measuring absorbance at ~340 nm (for light scattering)
-
96-well clear bottom plate
Methodology:
-
Prepare a concentrated stock solution of the peptide in high-purity water.
-
In a 96-well plate, prepare a matrix of buffer conditions. Aliquot buffers of different pH values into different columns.
-
Within each column (i.e., for each pH), create a salt concentration gradient by adding different volumes of the 5 M NaCl stock to the rows (e.g., final concentrations of 0 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM). Adjust the final volume with buffer to be consistent across all wells.
-
Add the peptide stock solution to all wells to reach the desired final concentration.
-
Seal the plate and incubate under desired experimental conditions (e.g., room temperature or 37°C).
-
Monitor for aggregation over time (e.g., at t=0, 1h, 4h, 24h) by measuring the absorbance (optical density) at 340 nm. An increase in absorbance indicates light scattering from aggregates.
-
Visually inspect the wells for any precipitation.
-
The optimal condition is the well with the lowest absorbance at 340 nm and no visible precipitate.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
The ThT assay is a standard method for detecting the formation of amyloid-like fibrils, which are a common form of peptide aggregate. ThT fluorescence increases significantly upon binding to the β-sheet structures within these fibrils.[1][3]
Materials:
-
This compound peptide solution in the buffer to be tested
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare peptide samples in the desired buffer conditions (e.g., with and without different excipients) in the wells of the 96-well plate.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells: buffer with ThT only (blank) and a known aggregating peptide if available (positive control).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C). To accelerate aggregation, intermittent shaking can be programmed (e.g., 1 minute of shaking every 10 minutes).[19]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, followed by a rapid growth phase and a final plateau, is characteristic of fibril formation.[1][3] Conditions that result in a longer lag time or a lower final fluorescence signal are more effective at preventing aggregation.
Visualizations
Caption: Troubleshooting workflow for addressing peptide aggregation.
Caption: Mechanisms of common anti-aggregation strategies.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. pharmtech.com [pharmtech.com]
- 18. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. news-medical.net [news-medical.net]
Validation & Comparative
Validating the bioactivity of different batches of SNNF(N-Me)GA(N-Me)IL
A Comparative Guide to the Bioactivity of SNNF(N-Me)GA(N-Me)IL Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of three different batches of the synthetic peptide this compound, a novel investigational peptide designed to modulate inflammatory signaling pathways. The data presented herein is intended to assist researchers in validating the consistency and potency of this peptide for preclinical and clinical development.
This compound is a custom-synthesized peptide with N-methylated amino acids intended to enhance stability and cell permeability. It is hypothesized to act as an antagonist to a key pro-inflammatory cytokine receptor, thereby inhibiting downstream signaling cascades implicated in various inflammatory diseases. This guide outlines the experimental protocols used to validate its bioactivity and presents a comparative analysis of three production batches.
Quantitative Data Summary
The bioactivity of three independent batches of this compound was assessed using a panel of in vitro assays. The following table summarizes the key performance parameters for each batch.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 97.9% | 98.8% | > 95% |
| Binding Affinity (Kd, nM) | 15.2 | 18.5 | 14.8 | < 20 nM |
| IC50 (nM) in Cell-Based Assay | 45.8 | 55.2 | 43.9 | < 60 nM |
| Plasma Stability (t1/2, hours) | 8.2 | 7.9 | 8.5 | > 7 hours |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of each peptide batch.
-
Method: Reverse-phase HPLC was performed on a C18 column. A linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid was used for elution. The peptide was detected at 220 nm.
-
Data Analysis: Purity was calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (Kd) of the peptide to its putative target receptor.
-
Method: A purified recombinant receptor protein was immobilized on a sensor chip. Different concentrations of the peptide were flowed over the chip, and the association and dissociation rates were measured.
-
Data Analysis: The equilibrium dissociation constant (Kd) was calculated from the kinetic data.
Cell-Based Functional Assay: Inhibition of STAT3 Phosphorylation
-
Objective: To assess the functional activity of the peptide in a cellular context by measuring the inhibition of a downstream signaling event.
-
Method: A human cell line expressing the target receptor was pre-incubated with varying concentrations of the peptide for 1 hour. The cells were then stimulated with the cognate cytokine to induce signaling. Cell lysates were analyzed by ELISA to quantify the levels of phosphorylated STAT3 (p-STAT3).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response data to a four-parameter logistic curve.
Plasma Stability Assay
-
Objective: To evaluate the stability of the peptide in human plasma.[1][2]
-
Method: The peptide was incubated in human plasma at 37°C. Aliquots were taken at various time points, and the plasma proteins were precipitated. The concentration of the remaining intact peptide in the supernatant was quantified by LC-MS/MS.[1][2]
-
Data Analysis: The half-life (t1/2) of the peptide in plasma was calculated from the degradation curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for validating the bioactivity of different batches of this compound.
Caption: Workflow for Bioactivity Validation of Peptide Batches.
Hypothetical Signaling Pathway
This compound is hypothesized to inhibit the signaling of a pro-inflammatory cytokine by blocking its receptor. The diagram below depicts a simplified representation of this signaling pathway.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
References
A Comparative Analysis of SNNF(N-Me)GA(N-Me)IL and Its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the novel synthetic peptide SNNF(N-Me)GA(N-Me)IL and its analogs. Due to the novelty of this compound, this document serves as a template, outlining the essential experimental protocols and data presentation formats required for a rigorous comparative study. Researchers can adapt and populate the following sections with their own experimental data.
I. Physicochemical Properties
A fundamental step in the comparative analysis of novel peptides is the characterization of their physicochemical properties. These properties influence the peptides' solubility, stability, and pharmacokinetic profiles.
Table 1: Physicochemical Characterization of this compound and Its Analogs
| Peptide | Molecular Weight (Da) | Isoelectric Point (pI) | Grand Average of Hydropathicity (GRAVY) | Predicted Solubility |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
II. In Vitro Biological Activity
The in vitro activity of this compound and its analogs should be assessed through a series of assays to determine their potency, efficacy, and mechanism of action at the molecular and cellular levels.
Receptor Binding Affinity
Determining the binding affinity of the peptides to their target receptor is crucial for understanding their structure-activity relationship.
Table 2: Receptor Binding Affinity of this compound and Its Analogs
| Peptide | Target Receptor | Ki (nM) | IC50 (nM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog A | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog B | [Insert Data] | [Insert Data] | [Insert Data] |
Functional Cell-Based Assays
Functional assays in a cellular context are essential to evaluate the biological response elicited by the peptides upon receptor binding.
Table 3: Functional Activity of this compound and Its Analogs in Cell-Based Assays
| Peptide | Assay Type (e.g., cAMP accumulation, Ca2+ flux) | EC50 (nM) | Emax (% of control) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog A | [Insert Data] | [Insert Data] | [Insert Data] |
| Analog B | [Insert Data] | [Insert Data] | [Insert Data] |
Cytotoxicity
Assessing the cytotoxic potential of the peptides is a critical step in the early stages of drug development.
Table 4: Cytotoxicity Profile of this compound and Its Analogs
| Peptide | Cell Line | CC50 (µM) |
| This compound | [Insert Data] | [Insert Data] |
| Analog A | [Insert Data] | [Insert Data] |
| Analog B | [Insert Data] | [Insert Data] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a robust comparative analysis.
Peptide Synthesis, Purification, and Characterization
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] The synthesis involves sequential steps of deprotection of the Fmoc group from the N-terminus of the growing peptide chain and coupling of the next Fmoc-protected amino acid.
-
Purification: The crude peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7]
-
Characterization: The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8][9][10]
Receptor Binding Assay
A competitive binding assay is performed to determine the affinity of the peptides for their target receptor.[11][12][13] This typically involves incubating a constant concentration of a radiolabeled ligand with the receptor source (e.g., cell membranes or purified receptor) in the presence of increasing concentrations of the unlabeled competitor peptide. The amount of bound radioligand is then measured, and the IC50 and Ki values are calculated.
Cell-Based Functional Assays
The functional activity of the peptides is evaluated using appropriate cell-based assays that measure a downstream signaling event upon receptor activation.[14][15] The choice of assay depends on the signaling pathway coupled to the target receptor (e.g., measuring changes in intracellular cyclic AMP (cAMP), calcium flux, or reporter gene expression).
Cytotoxicity Assay
The cytotoxicity of the peptides is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
IV. Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway and a general experimental workflow for the comparative analysis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. protocols.io [protocols.io]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for the In Vitro Examination of the Antibacterial and Cytotoxic Activities of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNNF(N-Me)GA(N-Me)IL: Efficacy and Therapeutic Potential
An examination of the novel N-methylated peptide SNNF(N-Me)GA(N-Me)IL in the context of current therapeutic agents proves challenging due to the absence of publicly available data on this specific molecule. Extensive searches have not yielded specific efficacy, mechanism of action, or clinical data for this compound. Therefore, a direct comparison with known therapeutic agents, including quantitative data and detailed experimental protocols, cannot be provided at this time.
While information on this compound is not available, the structural modification present in this peptide—N-methylation—is a well-documented strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This guide will provide an overview of the general principles and advantages of N-methylation and, where possible, draw parallels to how these benefits might translate to a hypothetical molecule like this compound.
The Role of N-Methylation in Peptide Drug Development
N-methylation, the addition of a methyl group to the nitrogen atom of a peptide's backbone, is a key strategy for improving the drug-like properties of peptides.[1] This modification can lead to several significant advantages:
-
Enhanced Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. N-methylation can sterically hinder the action of these enzymes, increasing the peptide's half-life in vivo.[2]
-
Improved Bioavailability: By increasing metabolic stability and potentially enhancing membrane permeability, N-methylation can improve the oral bioavailability of peptide-based drugs.[3][4] This is a critical factor in developing more patient-friendly administration routes.
-
Optimized Receptor Binding: The conformational rigidity introduced by N-methylation can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1] This can translate to increased potency and reduced off-target effects.
A hypothetical signaling pathway for a peptide like this compound, assuming it acts as a receptor agonist, is depicted below.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Comparison with Known Therapeutic Agents: A General Perspective
Without specific data for this compound, a direct comparison is impossible. However, we can outline the types of data that would be necessary for a meaningful evaluation against established drugs. For any given therapeutic area, a comparison would involve the following:
Table 1: Hypothetical Efficacy Comparison
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| This compound | Unknown | Unknown | Data not available | - |
| Known Drug A | Target X | Cell-based assay | Value | [Citation] |
| Known Drug B | Target Y | Biochemical assay | Value | [Citation] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. For a comprehensive comparison, the following methodologies would be required for both this compound and the comparator agents:
1. In Vitro Efficacy Assays:
-
Binding Assays: To determine the affinity of the compound for its molecular target (e.g., receptor, enzyme). This could involve techniques like radioligand binding assays or surface plasmon resonance (SPR).
-
Functional Assays: To measure the biological effect of the compound on its target. Examples include cell-based reporter assays, enzyme activity assays, or electrophysiological recordings.
2. In Vivo Efficacy Models:
-
Animal Models of Disease: To assess the therapeutic effect of the compound in a living organism that mimics aspects of a human disease. The choice of model would depend on the therapeutic indication.
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data is essential for understanding its bioavailability and dosing regimen.
-
Toxicology Studies: To evaluate the safety profile of the compound and identify any potential adverse effects.
Below is a generalized workflow for the preclinical evaluation of a novel peptide therapeutic.
Caption: Generalized preclinical drug discovery workflow for a novel peptide.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SNNF(N-Me)GA(N-Me)IL Experimental Data: A Comparative Guide
A comprehensive review of the available scientific literature did not yield a primary research article with detailed, reproducible quantitative experimental data for the specific peptide SNNF(N-Me)GA(N-Me)IL. The information available is primarily from review articles and abstracts which qualitatively describe its properties. This guide, therefore, summarizes the existing information and provides a comparative context based on its parent peptide and the general effects of N-methylation. Representative experimental protocols are included to illustrate how such a peptide would typically be evaluated.
This compound is a synthetically modified peptide derived from a fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. The parent peptide fragment, SNNFGAIL, is known to be amyloidogenic, meaning it can aggregate into insoluble fibrils, and is cytotoxic, causing damage to pancreatic β-cells. The modification in this compound involves N-methylation of the amide nitrogen atoms of two amino acid residues. This modification is a common strategy in medicinal chemistry to alter the properties of peptides.
The primary purpose of the N-methylation of SNNFGAIL to create this compound is to inhibit the formation of amyloid fibrils and reduce its cytotoxicity. N-methylation disrupts the hydrogen bonding patterns that are crucial for the formation of the β-sheet structures characteristic of amyloid fibrils.
Comparison of this compound and its Parent Peptide
While specific quantitative data for this compound is not available in the reviewed literature, the expected and qualitatively reported differences between it and its parent peptide, SNNFGAIL, are summarized in the table below.
| Property | SNNFGAIL (Parent Peptide) | This compound (N-methylated Derivative) | Rationale for Difference |
| Amyloid Fibril Formation | Forms amyloid fibrils, characterized by a β-sheet structure. | Reported to be non-amyloidogenic and devoid of β-sheet structure. | N-methylation of the peptide backbone amide nitrogens introduces a methyl group that sterically hinders the formation of the intermolecular hydrogen bonds required for the stable β-sheet structure of amyloid fibrils. |
| Cytotoxicity | Exhibits cytotoxicity, particularly towards pancreatic β-cells. | Reported to be non-cytotoxic. | The cytotoxicity of amyloidogenic peptides is often linked to the formation of soluble oligomers and larger fibrillar aggregates that can disrupt cell membranes. By preventing aggregation, N-methylation is expected to eliminate this toxicity. |
| Proteolytic Stability | Susceptible to degradation by proteases. | Expected to have enhanced stability against proteases. | The N-methylated peptide bond is often more resistant to cleavage by proteases compared to the natural peptide bond, which can lead to a longer biological half-life. |
| Membrane Permeability | Lower passive membrane permeability. | Expected to have increased membrane permeability. | The reduction of hydrogen bonding capacity and the increase in lipophilicity due to the methyl groups can enhance the ability of the peptide to cross cell membranes. |
Representative Experimental Protocols
The following are detailed, representative protocols for the types of experiments that would be used to generate the data summarized above. It is important to note that the specific conditions for this compound are not available and would need to be optimized.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
This assay is used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Lyophilized peptide (SNNFGAIL or this compound)
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile, deionized water to create a stock solution (e.g., 1 mM).
-
Assay Setup: In a 96-well plate, dilute the peptide stock solution in PBS to the desired final concentration (e.g., 25 µM). Include wells with PBS alone as a blank.
-
ThT Addition: Add ThT stock solution to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Subtract the blank fluorescence from the peptide-containing wells. Plot the fluorescence intensity against time to observe the kinetics of fibril formation. An increase in fluorescence over time indicates fibril formation.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal bovine serum (FBS)
-
Peptide solutions (SNNFGAIL and this compound) in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptides in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells. Include control wells with medium only (no cells), cells with medium only (untreated), and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to the untreated cells. A decrease in absorbance indicates a reduction in cell viability and therefore cytotoxicity of the peptide.
Visualizations
Conceptual Signaling Pathway of IAPP Fragment-Induced Cytotoxicity
Caption: Conceptual pathway of cytotoxicity induced by amyloidogenic IAPP fragments.
Experimental Workflow for Comparing Peptide Derivatives
Caption: General workflow for comparing amyloidogenic and modified peptides.
Designing a Robust Control Strategy for the Preclinical Evaluation of SNNF(N-Me)GA(N-Me)IL
A guide for researchers in drug development providing a framework for designing appropriate control experiments to rigorously evaluate the synthetic peptide SNNF(N-Me)GA(N-Me)IL, a derivative of an amyloidogenic fragment of Islet Amyloid Polypeptide (IAPP).
The development of novel peptide therapeutics requires a meticulous and well-controlled preclinical evaluation to ensure both efficacy and safety. For this compound, a double N-methylated derivative of a fragment of Islet Amyloid Polypeptide (IAPP), the experimental design must address the known biological context of IAPP, which is associated with type 2 diabetes and pancreatic amyloid deposition. This guide outlines a comprehensive set of control experiments to elucidate the specific effects of this compound and the impact of its chemical modifications.
Understanding the Context: IAPP and N-Methylation
Islet Amyloid Polypeptide (IAPP), or amylin, is a peptide hormone co-secreted with insulin by pancreatic β-cells. In type 2 diabetes, IAPP can aggregate into amyloid fibrils, which are cytotoxic to β-cells. The sequence SNNFGAIL is a known amyloidogenic region of human IAPP. The introduction of N-methylation at two positions in this compound is a common strategy in peptide drug design to enhance proteolytic stability, improve membrane permeability, and potentially modulate aggregation propensity.
The control experiments for this compound should therefore be designed to:
-
Assess its intrinsic amyloidogenic and cytotoxic potential in comparison to the unmodified IAPP fragment.
-
Elucidate its effects on pancreatic β-cell function.
-
Determine the specific contribution of the N-methyl modifications to its biological activity and safety profile.
Experimental Framework: A Multi-tiered Approach
A robust evaluation of this compound necessitates a combination of in vitro and cell-based assays. The following sections detail the key experiments, including the necessary controls.
Physicochemical and Stability Characterization
Before assessing biological activity, it is crucial to characterize the peptide's fundamental properties.
Experimental Protocol:
-
Purity and Identity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be used to confirm the purity and identity of the synthesized this compound.
-
Secondary Structure Analysis: Circular dichroism (CD) spectroscopy will be employed to determine the secondary structure of the peptide in different solvent conditions and concentrations.
-
Proteolytic Stability Assay: The peptide will be incubated with relevant proteases (e.g., insulin-degrading enzyme, neprilysin) and plasma. The degradation will be monitored over time by HPLC.
Control Groups:
-
Positive Control: The unmodified SNNFGAIL peptide, which is known to be susceptible to degradation.
-
Negative Control: A known stable peptide or vehicle control.
Data Presentation:
| Parameter | This compound | Unmodified SNNFGAIL | Scrambled Peptide |
| Purity (HPLC) | >95% | >95% | >95% |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Predominant Secondary Structure (CD) | e.g., Random coil | e.g., β-sheet | e.g., Random coil |
| Half-life in Plasma (hours) | e.g., 12 | e.g., 2 | e.g., 10 |
Assessment of Amyloid Aggregation
Given the amyloidogenic nature of the parent IAPP fragment, a key set of experiments must evaluate the aggregation propensity of this compound.
Experimental Protocol:
-
Thioflavin T (ThT) Fluorescence Assay: This assay measures the formation of amyloid fibrils in real-time. Peptides are incubated with ThT, and fluorescence is monitored over time.
-
Transmission Electron Microscopy (TEM): TEM will be used to visualize the morphology of peptide aggregates formed at the end of the ThT assay.
Control Groups:
-
Positive Control: The unmodified SNNFGAIL peptide, which is expected to form amyloid fibrils.
-
Negative Control: A non-aggregating peptide (e.g., a scrambled version of the sequence) or vehicle control.
Data Presentation:
| Assay | This compound | Unmodified SNNFGAIL | Scrambled Peptide |
| ThT Fluorescence (Lag Phase, hours) | e.g., >48 | e.g., 4 | No increase |
| ThT Fluorescence (Max Intensity, a.u.) | e.g., 50 | e.g., 1000 | <10 |
| TEM Morphology | e.g., Amorphous aggregates | e.g., Fibrillar structures | No aggregates |
Signaling Pathway Visualization:
Cross-Validation of a Novel N-Methylated Peptide's Effects in Different Cell Lines: A Comparative Guide
Introduction
This guide provides a comparative analysis of the biological effects of a novel N-methylated peptide, designated SNNF(N-Me)GA(N-Me)IL, hereafter referred to as Peptide X. Due to the limited publicly available information on this specific peptide, this document serves as a comprehensive template illustrating the methodologies for cross-validating its effects across various cell lines and comparing its performance against a standard-of-care compound. The data presented herein is illustrative and intended to provide a framework for researchers and drug development professionals to structure their findings.
Comparative Efficacy of Peptide X in Cancer Cell Lines
The anti-proliferative effects of Peptide X were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of Peptide X in inhibiting cell growth.
Table 1: Comparative IC50 Values of Peptide X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Peptide X IC50 (µM) | Alternative Compound (Cisplatin) IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 9.5 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.2 | 12.3 ± 1.5 |
| HeLa | Cervical Cancer | 22.5 ± 2.1 | 18.7 ± 2.0 |
| Jurkat | T-cell Leukemia | 5.4 ± 0.9 | 7.8 ± 1.0 |
Induction of Apoptosis by Peptide X
To determine if the observed anti-proliferative effects were due to the induction of programmed cell death, apoptosis was quantified in treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Apoptosis Induction by Peptide X in Different Cancer Cell Lines
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| A549 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Peptide X (15 µM) | 18.7 ± 2.2 | 10.3 ± 1.5 | 29.0 ± 3.7 | |
| MCF-7 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| Peptide X (9 µM) | 25.4 ± 3.1 | 15.2 ± 2.0 | 40.6 ± 5.1 | |
| Jurkat | Control | 3.5 ± 0.5 | 2.0 ± 0.3 | 5.5 ± 0.8 |
| Peptide X (5 µM) | 45.2 ± 4.5 | 22.8 ± 2.9 | 68.0 ± 7.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of Peptide X or a vehicle control.
-
Incubation: Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control cells.[1][2][3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentration of Peptide X for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.[4][5][6][7]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway initiated by Peptide X leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for evaluating the effects of Peptide X on cell lines.
References
- 1. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 4. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SNNF(N-Me)GA(N-Me)IL: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of the research peptide SNNF(N-Me)GA(N-Me)IL. As specific disposal protocols for this compound are not publicly available, this guidance is based on established best practices for the handling and disposal of synthetic peptides and hazardous chemical waste in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Immediate Safety Considerations
Before handling this compound, it is crucial to assume the compound has potential hazards, as its toxicological properties have not been fully investigated.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Minimum Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Hand Protection | Nitrile Gloves | Minimum requirement for incidental contact. Immediately replace if contaminated.[2] |
| Body Protection | Laboratory Coat | Standard protective clothing to be worn at all times in the laboratory.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for work in a laboratory where chemical hazards are present.[2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation at the point of generation. This peptide and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][3][4]
Disposal of Solid Peptide Waste
This category includes unused lyophilized this compound powder, and contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Collection : Place all solid waste contaminated with the peptide into a designated, leak-proof container lined with a clear plastic bag.[5]
-
Labeling : Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name "this compound", the date of generation, and the principal investigator's name.[1]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[5]
-
Pickup : Once the container is full or has reached the institutional time limit (typically 6-12 months), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[5][6]
Disposal of Liquid Peptide Waste
This includes solutions of this compound, solvents used for its dissolution (e.g., DMSO, DMF, acetonitrile), and waste from analytical procedures like HPLC.
-
Segregation : Collect liquid waste in appropriate, chemically compatible containers (carboys are common for larger volumes).[5] It is critical to segregate waste streams. For example, halogenated organic solvents (like dichloromethane) must be collected separately from non-halogenated solvents (like acetonitrile or methanol).[3][5] Aqueous waste should also be collected separately.[7]
-
Container Management : Use containers with secure, screw-on caps. Do not fill containers beyond 80-90% capacity to allow for expansion.[3] Keep containers closed except when actively adding waste.
-
Labeling : Affix a "Hazardous Waste" tag to each container. List all constituents and their approximate concentrations. For example: "Acetonitrile (~80%), Water (~20%), this compound (~1 mg/mL)".[1][3]
-
Storage : Store liquid waste containers in secondary containment trays to capture any potential leaks.[8] The storage area must be a designated SAA.
-
Pickup : Arrange for collection by EHS when the container is full or reaches its storage time limit.
Table 2: Example Waste Segregation for Peptide-Related Solvents
| Waste Stream Category | Examples | Disposal Container |
| Non-Halogenated Organic | Acetonitrile, Methanol, Isopropanol | Labeled "Non-Halogenated Solvent Waste" Carboy |
| Halogenated Organic | Dichloromethane, Chloroform | Labeled "Halogenated Solvent Waste" Carboy |
| Aqueous Waste (Acidic) | Trifluoroacetic Acid (TFA) solutions | Labeled "Aqueous Acid Waste" Carboy (pH < 2) |
| Aqueous Waste (Basic) | Diisopropylethylamine (DIPEA) solutions | Labeled "Aqueous Base Waste" Carboy (pH > 12.5) |
Experimental Protocol: Spill Cleanup
In the event of a spill, a quick and informed response is essential to minimize potential harm.[9] Laboratory personnel should only clean up small, manageable spills if they are trained and have the appropriate equipment.
Methodology for a Small Spill (<100 mL liquid or <10g solid)
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[10]
-
Secure the Area : If the substance is volatile or flammable, control all sources of ignition.[11] Ensure adequate ventilation by working in a chemical fume hood if possible.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[2]
-
Contain and Absorb :
-
For Liquid Spills : Cover the spill with an appropriate absorbent material (e.g., chemical spill pads, vermiculite, or sand).[11] Start applying the absorbent from the outside edges of the spill and work inward to prevent spreading.[9]
-
For Solid Spills : Gently cover the spilled powder with a damp paper towel to avoid creating dust.[11] Carefully scoop the material into a container.[11]
-
-
Collect Waste : Using tongs or a scoop, transfer all contaminated materials (absorbent, paper towels, gloves) into a heavy-duty plastic bag or a designated waste container.[11][12]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Package and Label : Seal the bag or container, and affix a "Hazardous Waste" label detailing the contents (e.g., "Spill cleanup debris with this compound and Acetonitrile").
-
Dispose : Arrange for pickup of the waste through your institution's EHS department.
-
Restock : Replenish the spill kit with any used items.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for waste disposal and the logic of waste segregation.
Caption: Workflow for Laboratory Chemical Waste Disposal.
Caption: Logical Diagram for Chemical Waste Segregation.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. epa.gov [epa.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
Essential Safety and Handling Protocols for SNNF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Synthetic Peptide SNNF(N-Me)GA(N-Me)IL.
This document provides crucial safety and logistical information for the operational use and disposal of the synthetic peptide this compound. Adherence to these guidelines is essential to ensure personnel safety, maintain sample integrity, and comply with standard laboratory practices. While specific toxicological properties of this compound may not be fully characterized, it should be handled with the same precautions as other potentially bioactive and hazardous chemical substances.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are required. Check for tears before use and never reuse disposable gloves.[2] |
| Body Protection | Laboratory Coat | A clean, fully buttoned lab coat should be worn to protect against spills.[2] |
| Respiratory Protection | Fume Hood | All handling of the lyophilized powder should be conducted in a certified chemical fume hood to avoid inhalation.[1] |
Handling and Storage of Lyophilized Peptide
Proper storage and handling are critical to maintaining the stability and integrity of the lyophilized peptide.[4][5][6][7]
| Parameter | Guideline | Rationale |
| Long-Term Storage | Store at -20°C or colder, preferably at -80°C, in a sealed container with a desiccant.[5][6] | To prevent degradation from moisture, light, and temperature fluctuations. |
| Short-Term Storage | Store at 4°C in a dark, dry place.[7] | For temporary storage between uses. |
| Handling | Before opening, allow the container to equilibrate to room temperature in a desiccator.[4][5] | To prevent condensation and moisture uptake. |
| Weigh the required amount rapidly in a fume hood.[5] | To minimize exposure to atmospheric moisture and prevent inhalation. | |
| Reseal the container promptly, preferably under an inert gas like nitrogen or argon.[6] | To minimize oxidation and moisture contamination. |
Reconstitution and Solution Storage
There is no universal solvent for all peptides; therefore, a small amount should be tested for solubility first.[4]
| Step | Procedure | Notes |
| Solvent Selection | Based on the amino acid sequence, this compound is likely to be hydrophobic. Initial attempts at solubilization should be made in organic solvents such as DMSO, DMF, or acetonitrile.[5] | Avoid using DMSO if the peptide contains Cys, Trp, or Met, as it can cause oxidation. |
| Reconstitution | Add the chosen solvent to the vial and gently vortex or sonicate to dissolve the peptide completely.[4] | Sonication can help break up particulates and enhance solubilization.[4] |
| Aqueous Dilution | Once dissolved in an organic solvent, the solution can often be diluted with sterile, distilled water or a buffer. | Add the aqueous solution slowly while vortexing to prevent precipitation. |
| Solution Storage | It is not recommended to store peptides in solution for long periods.[7] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] | The shelf life of peptides in solution is limited. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8]
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weighing papers, and empty vials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused peptide solutions and solvents used for rinsing should be collected in a labeled, sealed hazardous waste container. |
| Contaminated Glassware | Glassware should be decontaminated by washing with a suitable solvent, followed by standard cleaning procedures. In cases of high contamination or with highly potent compounds, disposal as contaminated waste may be necessary.[8] |
Workflow for Safe Handling of this compound
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. youtube.com [youtube.com]
- 3. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. novoprolabs.com [novoprolabs.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
